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  • Product: sec-butyl carbamate
  • CAS: 2114-15-0

Core Science & Biosynthesis

Foundational

sec-butyl carbamate physical and chemical properties data

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butyl Carbamate Introduction: Defining sec-Butyl Carbamate sec-Butyl carbamate (CAS No. 2114-15-0) is an organic compound belonging to the carbam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butyl Carbamate

Introduction: Defining sec-Butyl Carbamate

sec-Butyl carbamate (CAS No. 2114-15-0) is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid (NH₂COOH) and are characterized by the -NHCOO- functional group.[1][2] This structural motif is significant in medicinal chemistry and materials science, often serving as a key building block or a protecting group in complex syntheses.[2][3] Understanding the specific physical and chemical properties of the sec-butyl isomer is critical for its effective application in research and development, enabling precise control over reaction conditions, purification strategies, and formulation development.

This guide provides a comprehensive overview of the known properties of sec-butyl carbamate, grounded in established analytical principles. It further details the self-validating experimental protocols required to determine these properties, offering researchers and drug development professionals a framework for empirical characterization.

Core Physicochemical Data

The fundamental identifiers and properties of sec-butyl carbamate are summarized below. It is important to note that while core identifiers are well-documented, specific experimental data such as melting and boiling points are not as readily available in the public domain as those for its isomers, n-butyl carbamate and tert-butyl carbamate.[4][5][6] Therefore, direct experimental verification is paramount for any new batch or synthesis.

PropertyValueSource
IUPAC Name butan-2-yl carbamateN/A
CAS Number 2114-15-0[7]
Molecular Formula C₅H₁₁NO₂[7]
Molecular Weight 117.15 g/mol [7]
Appearance Solid (Typical for similar small carbamates)Inferred
SMILES CC(C)OC(=O)N[7]

Chemical Properties and Reactivity

The reactivity of sec-butyl carbamate is dictated by the carbamate functional group, which combines features of both an ester and an amide.

  • Hydrolysis: Like other esters, carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol (sec-butanol), carbon dioxide, and ammonia (or an amine). This reaction is fundamental to its potential degradation pathway.

  • Synthesis: Carbamates are commonly synthesized by the reaction of an alcohol with isocyanic acid or by the reaction of a chloroformate with an amine.[8] In this case, sec-butyl carbamate can be synthesized from the reaction of sec-butyl chloroformate with ammonia.[8]

  • Stability: The compound is generally stable under neutral conditions but may decompose when exposed to strong acids, strong bases, or high temperatures.[1] Incompatible materials include strong oxidizing agents.[9]

Predicted Spectral Characteristics

While specific spectral data for sec-butyl carbamate is not provided in the search results, its molecular structure allows for the prediction of key features in various spectroscopic analyses. Spectroscopic techniques provide a non-destructive way to obtain a unique molecular fingerprint, confirming identity and assessing purity.[10][11]

  • FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by molecular bonds, causing them to vibrate at specific frequencies.[12][13] For sec-butyl carbamate, the following peaks are expected:

    • N-H Stretching: A strong, broad absorption band in the range of 3400-3200 cm⁻¹ corresponding to the primary amine group.

    • C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region from the sec-butyl group's alkyl C-H bonds.

    • C=O Stretching: A very strong, sharp absorption band around 1740-1680 cm⁻¹ from the carbonyl group of the carbamate.

    • C-O Stretching: An absorption band in the 1300-1200 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the electronic environment of the hydrogen atoms, confirming the sec-butyl structure. Expected signals include:

    • A triplet corresponding to the terminal methyl group (-CH₃).

    • A doublet corresponding to the other methyl group adjacent to the chiral center.

    • A multiplet for the methylene group (-CH₂-).

    • A multiplet for the methine proton (-CH-).

    • A broad singlet for the -NH₂ protons.

  • Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight (117.15), along with characteristic fragmentation patterns of the sec-butyl group and the carbamate moiety.

Experimental Protocols for Property Determination

The following sections detail authoritative, step-by-step methodologies for determining the key physical properties of sec-butyl carbamate. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol 1: Melting Point Determination via the Capillary Method

Expertise & Causality: The melting point is a critical indicator of a compound's purity.[14] Pure crystalline compounds exhibit a sharp, narrow melting range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[15][16] The capillary method is a fundamental and widely used technique.[17] A slow, controlled heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[18]

Methodology:

  • Sample Preparation: Ensure the sec-butyl carbamate sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary.[14]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be approximately 1-2 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run to determine a rough value. Allow the apparatus to cool to at least 15-20°C below this approximate point before proceeding.[14][18]

  • Controlled Heating: Heat the sample at a steady rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[18]

  • Data Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.[18]

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.[18]

  • Reporting: Report the result as a melting range (T₁ - T₂).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Dry & Powder Sample Prep2 Load 1-2 mm into Capillary Tube Prep1->Prep2 Analysis1 Place Tube in Apparatus Prep2->Analysis1 Analysis2 Heat Rapidly (Optional, for unknown MP) Analysis1->Analysis2 Analysis3 Heat Slowly (1-2°C/min) near expected MP Analysis2->Analysis3 Analysis4 Observe & Record T1 (First liquid drop) Analysis3->Analysis4 Analysis5 Observe & Record T2 (All liquid) Analysis4->Analysis5 Result1 Report Melting Range (T1 - T2) Analysis5->Result1

Workflow for Melting Point Determination.
Protocol 2: Solubility Characterization

Expertise & Causality: Solubility is governed by the principle of "like dissolves like," where substances dissolve in solvents with similar polarity.[19] The carbamate group introduces polarity and hydrogen bonding capabilities, while the sec-butyl group adds nonpolar character. Assessing solubility in a range of solvents (water, acid, base, organic) provides insight into these structural features.[20] For quantitative analysis, the shake-flask method is a foundational technique that ensures equilibrium is reached between the dissolved and undissolved solid, providing a true measure of thermodynamic solubility.[19]

Methodology (Qualitative Assessment):

  • Preparation: Place approximately 25 mg of sec-butyl carbamate into four separate, labeled test tubes.

  • Solvent Addition: Add 0.75 mL of the following solvents to the respective tubes:

    • Tube 1: Deionized Water

    • Tube 2: 5% Aqueous HCl

    • Tube 3: 5% Aqueous NaOH

    • Tube 4: Diethyl Ether (or another organic solvent like Toluene)

  • Agitation: Vigorously shake each test tube for 60 seconds.[20][21]

  • Observation: Observe and record whether the compound is soluble (dissolves completely), partially soluble (a significant amount dissolves), or insoluble (no visible dissolution).[21]

  • Interpretation:

    • Solubility in water indicates significant polarity.

    • Enhanced solubility in 5% NaOH suggests the presence of an acidic proton (unlikely for a simple carbamate but would indicate an acidic impurity or degradation).

    • Enhanced solubility in 5% HCl suggests the presence of a basic functional group (the amine is not typically basic enough to be protonated by dilute acid).

    • Solubility in diethyl ether indicates significant nonpolar character.

Methodology (Quantitative Shake-Flask Method):

  • Preparation: Add an excess amount of sec-butyl carbamate to a sealed vial containing a known volume of the desired solvent (e.g., water, buffer).

  • Equilibration: Agitate the vial at a constant temperature for 24-72 hours to ensure equilibrium is reached.[19]

  • Phase Separation: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[19]

  • Quantification: Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), against a calibration curve generated from standards of known concentrations.[19]

  • Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.[19]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Prep1 Add Excess Solid to Known Volume of Solvent Equilibrate Agitate at Constant Temp (24-72 hours) Prep1->Equilibrate Sep1 Centrifuge to Pellet Solid Equilibrate->Sep1 Sep2 Filter Supernatant Sep1->Sep2 Analysis1 Analyze Filtrate by HPLC Sep2->Analysis1 Analysis2 Quantify Against Calibration Curve Analysis1->Analysis2

Workflow for Quantitative Solubility Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for sec-butyl carbamate was not retrieved, general precautions for handling carbamates and related chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

Conclusion

sec-Butyl carbamate is a structurally defined organic molecule whose utility in scientific research is predicated on a thorough understanding of its physical and chemical properties. This guide has synthesized the available data for its core identifiers while emphasizing the necessity of empirical verification for properties like melting point and solubility. The detailed, field-proven protocols provided herein offer a robust framework for researchers to characterize sec-butyl carbamate with high scientific integrity, ensuring that subsequent experimental design and application development are built upon a foundation of accurate and reliable data.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • sec.-Butyl N-phenyl carbamate. (n.d.). NIST WebBook.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • sec-Butyl carbamate (2114-15-0). (n.d.). BLD Pharm.
  • sec.-Butyl N-methyl carbamate - Chemical Details. (2025, October 15). US EPA.
  • tert-Butyl carbamate 98 4248-19-5. (n.d.). Sigma-Aldrich.
  • Chemical Properties of sec.-Butyl N-phenyl carbamate. (n.d.). Cheméo.
  • sec-Butyl N-(3-chlorophenyl)carbamate. (n.d.). PubChem.
  • SEC-BUTYL N-(3-CHLOROPHENYL)CARBAMATE. (n.d.). Inxight Drugs.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17).
  • sec.-Butyl N-methyl carbamate. (n.d.). Virginia.gov.
  • FTIR Spectroscopy: Principles and Applications. (n.d.). Scribd.
  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight.
  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent.
  • CAS RN 39684-80-5. (n.d.). Fisher Scientific.
  • Determination of the melting point. (n.d.).
  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI.
  • experiment (1) determination of melting points. (2021, September 19).
  • SAFETY DATA SHEET - tert-Butyl carbamate. (2024, January 24). Fisher Scientific.
  • n-Butyl carbamate. (n.d.). PubChem.
  • CAS 592-35-8: Butyl carbamate. (n.d.). CymitQuimica.
  • Butyl carbamate. (n.d.). NIST WebBook.
  • tert-Butyl carbamate, 98+%. (n.d.). Thermo Scientific Chemicals.
  • Butyl carbamate | CAS#:592-35-8. (2025, August 20). Chemsrc.
  • Experiment 2 # Solubility. (n.d.). Bellevue College.
  • tert-butyl carbamate. (2025, May 20).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • tert-Butyl carbamate 98 4248-19-5. (n.d.).
  • SAFETY DATA SHEET. (2024, May 20). Fisher Scientific.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Solubility of Organic Compounds. (2023, August 31).
  • sec-BUTYL CHLOROFORMATE SBCF. (n.d.).
  • Carbamate. (n.d.). Wikipedia.
  • Butyl carbamate — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - tert-Butyl Carbamate. (2025, February 25).
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
  • Butyl Carbamate. (n.d.). Anhui Changhua Chemicals Co., Ltd.
  • Butyl Carbamate. (n.d.). Tokyo Chemical Industry Co., Ltd.

Sources

Exploratory

Thermodynamic Profiling and Phase Equilibrium of sec-Butyl Carbamate: A Technical Guide

Executive Summary In pharmaceutical process chemistry and rational drug design, carbamates serve as critical structural motifs—bridging the stability of amides with the enzymatic lability of esters. sec-Butyl carbamate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry and rational drug design, carbamates serve as critical structural motifs—bridging the stability of amides with the enzymatic lability of esters. sec-Butyl carbamate (IUPAC: butan-2-yl carbamate; CAS: 2114-15-0) is a highly versatile aliphatic carbamate[1][2]. Understanding its thermodynamic properties, particularly its boiling point and phase behavior, is essential for optimizing distillation workflows, predicting shelf-life stability, and modeling prodrug pharmacokinetics.

This whitepaper provides an authoritative, data-driven analysis of the thermodynamic properties of sec-butyl carbamate, complete with self-validating experimental protocols designed for high-precision laboratory environments.

Chemical Identity & Structural Causality

The thermodynamic behavior of sec-butyl carbamate is dictated by the dichotomy of its molecular structure:

  • The Polar Headgroup (-O-CO-NH₂): The primary carbamate moiety acts as both a potent hydrogen bond donor (via the -NH₂ protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This extensive intermolecular hydrogen bonding network significantly elevates the enthalpy of vaporization ( ΔHvap​ ).

  • The Aliphatic Tail (sec-Butyl): The branched, four-carbon chain introduces steric bulk and dispersion forces. The branching at the alpha-carbon disrupts tight crystalline packing, which lowers the density and melting point relative to linear or aromatic analogs, while maintaining moderate lipophilicity.

Quantitative Thermodynamic Data

The following table synthesizes the core thermodynamic and physicochemical properties of sec-butyl carbamate.

Thermodynamic PropertyValueExperimental Causality & Structural Significance
Boiling Point 205.2 °C (at 760 mmHg)[2]High boiling point driven by the strong intermolecular hydrogen-bonding network of the carbamate group. Requires vacuum distillation to prevent thermal degradation.
Density 0.987 g/cm³[2]The branched sec-butyl tail disrupts lattice packing, resulting in a density slightly lower than water.
Vapor Pressure 0.253 mmHg (at 25 °C)[2]Low ambient volatility minimizes inhalation hazards and ensures mass stability during open-bench formulation.
Flash Point 91.8 °C[2]Moderate flammability hazard; dictates the necessity of inert gas blanketing during high-temperature processing.
LogP (Octanol/Water) 1.58[2]Optimal lipophilicity for passive cellular membrane permeation; highly relevant for prodrug appendage design.
Exact Mass 117.0789 g/mol [2]Baseline metric for high-resolution mass spectrometry (HRMS) validation.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, thermodynamic data must be derived from self-validating systems. The following protocols detail how to accurately measure the boiling point and density of sec-butyl carbamate while eliminating systemic errors.

Boiling Point Determination via Dynamic Ebulliometry

Traditional capillary boiling point methods are prone to superheating and subjective visual interpretation. For a hydrogen-bonded compound like sec-butyl carbamate, a Swietoslawski ebulliometer must be used to establish a true dynamic liquid-vapor equilibrium.

  • Step 1: System Calibration (Self-Validation): Charge the ebulliometer with high-purity toluene. Measure the boiling point to validate the accuracy of the platinum resistance thermometer (PRT) against the exact ambient atmospheric pressure.

  • Step 2: Sample Introduction: Drain and dry the system. Introduce 50 mL of >99% pure sec-butyl carbamate into the boiling flask.

  • Step 3: Equilibration: Apply controlled heating using a proportional-integral-derivative (PID) mantle. The design of the ebulliometer forces the boiling liquid and vapor mixture to pump over the thermowell.

  • Step 4: Causality & Data Acquisition: Wait until the temperature fluctuation is <0.01 °C for 15 minutes. The continuous circulation prevents localized superheating, ensuring the measured temperature (205.2 °C) reflects the true thermodynamic equilibrium[2]. Note: Because carbamates can undergo thermal decomposition near 200 °C, it is best practice to perform this at reduced pressures (e.g., 50–100 mmHg) and extrapolate to 760 mmHg using the Antoine equation.

Density Profiling via Oscillating U-Tube Pycnometry

Glass pycnometers introduce volumetric and thermal equilibration errors. Digital pycnometry using an oscillating U-tube provides a self-calibrating alternative[3].

  • Step 1: Two-Point Calibration (Self-Validation): Flush the U-tube with dry air, followed by degassed ultra-pure water. The instrument calculates the density based on these two known standards at exactly 25.0 °C, validating the mechanical integrity of the oscillator.

  • Step 2: Sample Injection: Inject 2 mL of sec-butyl carbamate using a Luer-slip syringe. Ensure no micro-bubbles are trapped, as gases will severely skew the mass-spring resonance.

  • Step 3: Measurement & Causality: Equilibrate the Peltier thermostat to 25.0 °C. The instrument measures the change in the resonant frequency of the U-tube. The causality here is fundamental physics: the frequency of the oscillation is inversely proportional to the square root of the sample's density, yielding a highly accurate reading of 0.987 g/cm³[2].

Workflow Visualization

The following diagram illustrates the analytical pipeline for validating the thermodynamic phase properties of sec-butyl carbamate.

G N1 sec-Butyl Carbamate (CAS 2114-15-0) N2 Ebulliometry BP: 205.2 °C N1->N2 N3 U-Tube Pycnometry Density: 0.987 g/cm³ N1->N3 N4 Isothermal TGA VP: 0.253 mmHg N1->N4 N5 Thermodynamic Validation Complete N2->N5 N3->N5 N4->N5

Thermodynamic validation workflow for sec-butyl carbamate phase properties.

Implications in Drug Development

For drug development professionals, the thermodynamic profile of sec-butyl carbamate makes it an exceptional candidate for prodrug design.

  • Permeability: The LogP of 1.58 falls perfectly within the optimal range (LogP 1–3) for oral bioavailability, balancing aqueous solubility in the GI tract with lipophilicity for passive membrane transport[2].

  • Steric Tuning: The branching of the sec-butyl group provides specific steric hindrance adjacent to the carbamate oxygen. This structural feature can be leveraged to fine-tune the rate of enzymatic cleavage by endogenous carboxylesterases, allowing for controlled-release pharmacokinetic profiles.

References

  • Source: lookchem.
  • Source: guidechem.
  • Source: benchchem.

Sources

Foundational

Preclinical Toxicity Profile and In Vivo Safety Data of sec-Butyl Carbamate: A Comprehensive Technical Guide

As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of aliphatic carbamates—specifically sec-butyl carbamate (SBC)—not merely as a regulatory checklist, but...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of aliphatic carbamates—specifically sec-butyl carbamate (SBC)—not merely as a regulatory checklist, but as a dynamic system of metabolic and receptor-mediated interactions. While N -methyl carbamates are notorious for inducing severe cholinergic crises, unsubstituted aliphatic carbamates like SBC present a distinct, nuanced toxicological profile characterized by central nervous system (CNS) depression, hepatic metabolism challenges, and specific structural alerts for genotoxicity.

This whitepaper synthesizes the mechanistic toxicology, comparative safety data, and self-validating in vivo protocols required to rigorously evaluate SBC in drug development and agrochemical workflows.

Mechanistic Toxicology: The Causality of SBC Toxicity

To design effective safety protocols, we must first understand the molecular causality behind SBC's biological interactions. The toxicity of SBC diverges into three primary pathways:

A. Cholinergic Modulation (Weak)

Unlike highly toxic pesticide carbamates (e.g., methomyl), SBC lacks an N -methyl group. While it can theoretically cause reversible carbamylation of the catalytic serine hydroxyl in the acetylcholinesterase (AChE) active site, the steric bulk of the sec-butyl moiety significantly reduces the bimolecular rate constant for enzyme inhibition. Consequently, cholinergic toxicity (SLUDGE syndrome) only manifests at extreme supra-pharmacological doses.

B. CNS Depression and Sedation

The primary acute in vivo toxicity of aliphatic carbamates is profound CNS depression. Structurally analogous compounds, such as meparfynol carbamate (2-ethynyl-2-butyl carbamate), are known sedatives that cause dose-dependent ataxia, lethargy, and respiratory depression via ingestion or intraperitoneal routes [[1]](). This occurs through the allosteric modulation of GABA A​ receptors, a mechanism shared by many low-molecular-weight aliphatic esters and carbamates.

C. Genotoxicity and Hepatic Structural Alerts

The most critical chronic safety concern for SBC is its metabolic fate. The "alkyl carbamate" substructure is a recognized structural alert (SA_16) for potential in vivo mutagenicity and carcinogenicity [[2]](). In silico predictive models (e.g., Toxtree) consistently flag alkyl carbamates for potential positivity in the Ames test and in vivo micronucleus assays 3. Furthermore, non-cleavable alkyl carbamate linkages are known to contribute to target-independent hepatic toxicity during cytochrome P450 (CYP) mediated clearance 4.

ToxicityMechanisms cluster_cns Neurotoxic & Sedative Pathway cluster_met Hepatic Metabolism & Genotoxicity SBC sec-Butyl Carbamate GABA GABA-A Receptor Modulation SBC->GABA AChE AChE Active Site Carbamylation (Weak) SBC->AChE CYP CYP450 Oxidation (CYP2E1 / CYP3A4) SBC->CYP CNS CNS Depression & Ataxia GABA->CNS AChE->CNS Alert Alkyl Carbamate Structural Alert CYP->Alert Reactive Intermediates Clearance Glucuronidation & Renal Excretion CYP->Clearance

Fig 1: Dual pathways of sec-butyl carbamate toxicity: CNS modulation and hepatic metabolism.

Quantitative Data Summarization

To contextualize SBC's safety profile, we must benchmark it against other molecules within the carbamate class. The table below summarizes the comparative toxicity metrics.

Compound ClassRepresentative ChemicalPrimary TargetRelative AChE InhibitionGenotoxicity AlertPrimary In Vivo Toxicity
Aliphatic Carbamate sec-Butyl Carbamate GABA A​ / AChEWeakYes (SA_16)CNS Depression, Ataxia
Alkynyl Carbamate Meparfynol CarbamateGABA A​ Very WeakYesSedation, Hypnosis
N-Methyl Carbamate MethomylAChEPotentNoSevere Cholinergic Crisis

Self-Validating Experimental Protocols

A robust safety evaluation requires protocols that inherently validate their own data. Below are the step-by-step methodologies I mandate for evaluating aliphatic carbamates.

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Assessment

Rationale & Causality: SBC has poor aqueous solubility. Dosing it as an aqueous suspension leads to erratic absorption and high inter-subject variability. We utilize PEG400 to ensure a true solution, providing reliable dose-exposure linearity. We incorporate a Functional Observational Battery (FOB) at Cmax​ to differentiate between GABAergic lethargy and cholinergic toxicity.

Step-by-Step Methodology:

  • Acclimation: Acclimate 8-week-old C57BL/6 mice for 7 days in a controlled environment.

  • Formulation: Dissolve SBC in 100% PEG400, then slowly dilute with sterile saline to achieve a final vehicle concentration of 20% PEG400 / 80% Saline (v/v) to prevent precipitation.

  • Dosing: Administer via oral gavage (PO) in an escalating dose cohort design (e.g., 100, 300, 600, 1000 mg/kg).

  • FOB Assessment: At 1, 2, and 4 hours post-dose, evaluate mice for loss of righting reflex, tremors, salivation, and ataxia.

  • Necropsy: At 48 hours, euthanize via CO 2​ asphyxiation. Harvest the liver for histopathology (checking for centrilobular necrosis) and blood for ALT/AST quantification.

Protocol 2: Ex Vivo Acetylcholinesterase (AChE) Activity Assay

Rationale & Causality: Because carbamylation of AChE is a reversible covalent modification, post-mortem delays can lead to spontaneous decarbamylation, yielding false-negative safety data. Tissues must be snap-frozen immediately. We test both erythrocytes (peripheral exposure) and brain tissue (blood-brain barrier penetration).

Step-by-Step Methodology:

  • Tissue Harvesting: Immediately following euthanasia, extract whole blood (in EDTA tubes) and brain tissue. Snap-freeze the brain in liquid nitrogen within 60 seconds of extraction.

  • Homogenization: Homogenize brain tissue in ice-cold 0.1 M phosphate buffer (pH 8.0) containing 1% Triton X-100 to solubilize membrane-bound AChE.

  • Ellman’s Reaction: In a 96-well microplate, combine 10 µL of tissue homogenate/erythrocyte lysate with 190 µL of Ellman's reagent solution (0.5 mM acetylthiocholine iodide and 0.3 mM DTNB in phosphate buffer).

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes at 25°C.

  • Validation: Calculate the specific activity ( μ mol/min/mg protein) and compare against vehicle-treated controls. A reduction of >20% indicates biologically significant cholinergic liability.

InVivoProtocol N1 1. Formulation Vehicle: PEG400 N2 2. Dosing PO or IP Admin N1->N2 N3 3. Observation FOB & Weight N2->N3 N4 4. Sampling Plasma & Brain N3->N4 N5 5. Assay Ex Vivo AChE N4->N5

Fig 2: Self-validating in vivo safety and pharmacokinetic screening workflow for carbamates.

Conclusion

The in vivo safety profile of sec-butyl carbamate is dictated by its aliphatic structure. While it avoids the severe acute cholinergic toxicity seen in pesticide-grade N -methyl carbamates, researchers must strictly monitor for GABAergic CNS depression during acute exposure and rigorously screen for genotoxic metabolites due to the inherent structural alerts associated with alkyl carbamates. Utilizing self-validating protocols that account for the compound's lipophilicity and reversible binding kinetics is non-negotiable for ensuring data integrity.

References

  • Title: In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives | Chemical Research in Toxicology Source: ACS Publications URL
  • Source: scispace.
  • Title: Meparfynol Carbamate | C7H11NO2 | CID 9333 Source: PubChem - NIH URL
  • Title: Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability Source: PMC URL

Sources

Exploratory

sec-Butyl Carbamate: Molecular Architecture, Bonding Dynamics, and Pharmacophoric Utility

Executive Summary Carbamates are ubiquitous structural motifs in medicinal chemistry, serving as highly stable peptide bond surrogates and versatile pharmacophores[1]. sec-Butyl carbamate (CAS: 2114-15-0) represents a fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbamates are ubiquitous structural motifs in medicinal chemistry, serving as highly stable peptide bond surrogates and versatile pharmacophores[1]. sec-Butyl carbamate (CAS: 2114-15-0) represents a fundamental model compound for understanding the delicate interplay between the electronic properties of the carbamate core and the steric, chiral influences of a branched alkyl substituent[2]. This technical guide provides an in-depth analysis of its molecular structure, bonding dynamics, and the field-proven analytical workflows required for its structural validation.

Molecular Architecture and Bonding Dynamics

The Amide-Ester Hybrid Resonance

The carbamate functional group is structurally classified as an "amide-ester" hybrid[3]. Its chemical stability and planar geometry are dictated by the delocalization of the nitrogen lone pair into the carbonyl π system. However, the presence of the adjacent alkoxy oxygen (from the sec-butyl group) introduces significant electronic perturbations. This additional oxygen atom competes for resonance with the carbonyl group, which reduces the extent of N-to-C=O delocalization compared to standard amides[3]. Consequently, the C-N bond rotational barrier in carbamates is typically 3–4 kcal/mol lower than that of analogous amides, usually falling in the range of 14–17 kcal/mol[3].

Stereochemistry and Conformational Space

The sec-butyl moiety introduces a chiral center at the C2 position of the alkyl chain, yielding (R)- and (S)-enantiomers. The steric bulk of this branched chain restricts the conformational flexibility of the ester oxygen, heavily influencing the syn/anti isomerization of the carbamate pseudo-double bond[4]. In targeted drug design, this steric hindrance is highly advantageous; it locks the molecule into a specific bioactive conformation, thereby minimizing the entropic penalty incurred upon binding to a target receptor or enzyme active site.

Hydrogen Bonding Profile

sec-Butyl carbamate acts as both a hydrogen bond donor (via the primary amine -NH₂) and a hydrogen bond acceptor (primarily via the highly polarized carbonyl oxygen, and secondarily via the ester oxygen)[3]. This dual capability allows it to form robust, multidirectional interaction networks within biological targets.

Pharmacophoric Relevance in Drug Design

In modern drug discovery, carbamates are strategically deployed to overcome the pharmacokinetic limitations of traditional amides and esters[1]. They exhibit superior proteolytic stability compared to amides, resisting rapid enzymatic degradation in systemic circulation[4]. Furthermore, the specific lipophilicity contributed by the sec-butyl group enhances cell membrane permeability, a critical factor for optimizing the oral bioavailability of active pharmaceutical ingredients (APIs).

G C_Core Carbamate Core (Amide-Ester Hybrid) Resonance Resonance Stabilization (Lower C-N Barrier) C_Core->Resonance Electron Delocalization Affinity Target Affinity & Conformational Lock C_Core->Affinity H-Bonding Network S_Butyl sec-Butyl Group (Branched Alkyl) Steric Steric Hindrance & Chirality (C2) S_Butyl->Steric Spatial Bulk Permeability Membrane Permeability S_Butyl->Permeability Increased Lipophilicity Stability Proteolytic Stability Resonance->Stability Resistance to Hydrolysis Steric->Affinity Entropy Reduction

Logical mapping of sec-butyl carbamate structural features to pharmacological properties.

Quantitative Physicochemical and Bonding Data

To facilitate rapid reference during structural optimization, the core physicochemical parameters and bonding metrics of sec-butyl carbamate are summarized below:

Property / ParameterValueReference
Chemical Formula C₅H₁₁NO₂[5]
Molar Mass 117.15 g/mol [5]
CAS Registry Number 2114-15-0[2]
C-N Rotational Barrier ~14–17 kcal/mol (3-4 kcal/mol < amides)[3]
H-Bond Donors 1 (Primary Amine, -NH₂)[3]
H-Bond Acceptors 2 (Carbonyl C=O, Alkoxy -O-)[3]

Analytical Workflows for Structural Validation

To confirm the structural integrity and bonding state of synthesized sec-butyl carbamate, a multi-modal analytical approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or improper sample preparation are systematically eliminated.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy via ATR

Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch around 3300-3400 cm⁻¹, which directly overlaps with and obscures the critical primary amine N-H stretching frequencies of the carbamate. ATR eliminates this moisture artifact.

  • Step 1: Clean the diamond ATR crystal with anhydrous isopropanol and collect a background spectrum to establish baseline atmospheric conditions (removing ambient CO₂ and H₂O vapor signals).

  • Step 2: Deposit 2-5 mg of neat sec-butyl carbamate directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact and prevent signal attenuation.

  • Step 3: Acquire spectra from 4000 to 400 cm⁻¹ at a high resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

  • Step 4: Analyze key functional bands: Verify the N-H stretch (typically a doublet for primary carbamates around ~3400 and 3200 cm⁻¹), the C=O stretch (amide I equivalent, ~1700-1720 cm⁻¹), and the C-O-C stretch (~1050-1150 cm⁻¹).

Protocol: High-Resolution ¹H and ¹³C NMR Spectroscopy

Causality & Rationale: Deuterated chloroform (CDCl₃) is utilized as the solvent because its lack of exchangeable protons preserves the visibility of the carbamate -NH₂ signal. If protic solvents like D₂O or CD₃OD were used, rapid deuterium exchange would erase the amine protons from the ¹H spectrum, resulting in incomplete structural assignment.

  • Step 1: Dissolve 15 mg of sec-butyl carbamate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

  • Step 2: Transfer the solution to a 5 mm NMR tube. Critical: Filter the solution through glass wool if any particulates are present; solid impurities distort magnetic field homogeneity and degrade peak resolution.

  • Step 3: Acquire ¹H NMR spectra at 400 MHz (16 scans, relaxation delay 2s). Identify the characteristic multiplet of the chiral C2 proton, the diastereotopic protons of the ethyl group, and the broad singlet for the -NH₂ protons.

  • Step 4: Acquire ¹³C NMR spectra at 100 MHz (256 scans). The carbonyl carbon must appear highly deshielded (δ ~156-158 ppm), confirming the intact carbamate core structure[6].

Workflow Prep Sample Prep (Neat / CDCl3) FTIR ATR-FTIR (H-Bonding/C=O) Prep->FTIR Solid State NMR 1H/13C NMR (Resonance/Chirality) Prep->NMR Solution State Data Data Integration (Cross-Validation) FTIR->Data Functional Groups NMR->Data Carbon Backbone Confirm Structural Confirmation Data->Confirm E-E-A-T Validated

Self-validating analytical workflow for structural elucidation of sec-butyl carbamate.

References

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - Arhiv za higijenu rada i toksikologiju / PMC URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH URL
  • 2114-15-0 | sec-Butyl carbamate - BLD Pharm URL
  • CAS 2114-15-0: carbamato de butan-2-ilo - CymitQuimica URL
  • Process Research on[(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran- 2-yl)

Sources

Protocols & Analytical Methods

Method

Advanced Applications of sec-Butyl Carbamate in Organic Synthesis and Drug Development

Strategic Utility in Medicinal Chemistry sec-Butyl carbamate and its functionalized derivatives are highly versatile chemical intermediates in modern drug development and organic synthesis[1]. While simple methyl or ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

sec-Butyl carbamate and its functionalized derivatives are highly versatile chemical intermediates in modern drug development and organic synthesis[1]. While simple methyl or ethyl carbamates are often used as standard protecting groups, the sec-butyl moiety provides a unique "Goldilocks" balance of steric hindrance and lipophilicity. This specific physicochemical profile makes it invaluable both as a transient protecting group in the multi-step synthesis of complex molecules (such as aspartyl protease inhibitors)[2] and as a permanent structural motif in active pharmaceutical ingredients (APIs) and prodrugs[3].

Mechanistic Role in Pharmacokinetic Modulation

In prodrug design, carbamate linkages are frequently employed to improve oral bioavailability and control the release profile of the parent drug. The development of guanfacine sec-butyl carbamate perfectly illustrates this principle[3]. The branched aliphatic chain of the sec-butyl group creates a specific steric shield around the carbamate carbonyl. This shielding fine-tunes the rate of enzymatic hydrolysis by hepatic carboxylesterases in vivo. Unlike unbranched alkyl carbamates which are cleaved rapidly, the sec-butyl variant slows down nucleophilic attack by the enzyme, thereby extending the drug's half-life and providing a sustained-release profile[3].

Structural Motif in Target Binding

Beyond prodrugs, sec-butylcarbamate intermediates are critical building blocks in the discovery of targeted therapeutics, such as the CCR1 antagonist BMS-817399 for rheumatoid arthritis[4]. In these applications, the intermediate is used to synthesize complex urea and amide derivatives. The sec-butyl group is not cleaved; rather, it occupies specific hydrophobic pockets within the receptor's ligand-binding site, stabilizing the antagonist-receptor complex through optimized van der Waals interactions[4].

Comparative Physicochemical Properties

To understand the causality behind selecting a sec-butyl carbamate over other alkyl carbamates, we must analyze their steric and lipophilic contributions. The Taft Steric Parameter ( Es​ ) quantitatively describes the steric bulk of a substituent relative to a methyl group (more negative values indicate greater bulk).

Table 1: Quantitative Comparison of Alkyl Carbamate Intermediates

Carbamate GroupTaft Steric Parameter ( Es​ )Relative Lipophilicity ( ΔlogP )Enzymatic Cleavage RatePrimary Synthetic Application
Methyl 0.00+0.50FastAgrochemicals, basic intermediates
Ethyl -0.07+1.00ModerateStandard prodrugs, polyurethanes
sec-Butyl -1.13+2.00Slow-ModerateExtended-release prodrugs[3], CCR1 antagonists[4]
tert-Butyl (Boc) -1.54+2.40Very Slow (Stable)Amine protecting group in peptide synthesis[1]

Data Synthesis: The Es​ value of the sec-butyl group (-1.13) demonstrates that it is significantly bulkier than an ethyl group (-0.07) but avoids the complete steric blockade of a tert-butyl group (-1.54). This allows for controlled, selective chemical and enzymatic reactivity.

Workflow Visualization: Prodrug Cleavage Pathway

The following diagram illustrates the logical pathway by which a sec-butyl carbamate prodrug is enzymatically processed in vivo to release the active API.

G Prodrug sec-Butyl Carbamate Prodrug Enzyme Hepatic Carboxylesterase (Controlled Hydrolysis) Prodrug->Enzyme Enzymatic Cleavage Carbamic Unstable Carbamic Acid Intermediate Enzyme->Carbamic Loss of sec-butoxy group Decarb Spontaneous Decarboxylation (-CO2) Carbamic->Decarb Rapid shift API Active Pharmaceutical Ingredient (API) Decarb->API Release Byproduct sec-Butanol + CO2 Decarb->Byproduct Elimination

Enzymatic cleavage pathway of sec-butyl carbamate prodrugs yielding the active API.

Experimental Protocol: Synthesis of tert-Butyl sec-butylcarbamate

This protocol details the synthesis of tert-butyl sec-butylcarbamate via the mono-protection of 2-aminobutane using di-tert-butyl dicarbonate (Boc anhydride)[1]. This methodology is highly adaptable for generating various sec-butyl carbamate intermediates used in downstream API synthesis.

Materials Required
  • 2-Aminobutane (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.05 equiv)

  • 1,4-Dioxane / Water (1:1 v/v)

  • Magnesium oxide (MgO) (1.5 equiv)

  • Diethyl ether (for extraction)

  • Ninhydrin stain (for TLC validation)

Step-by-Step Methodology

Step 1: Preparation of the Biphasic Amine Solution

  • Action: In a round-bottom flask, dissolve 2-aminobutane (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL). Add MgO (15 mmol) to the stirring mixture.

  • Causality: The biphasic solvent system partitions the hydrophobic Boc anhydride from the hydrophilic amine until they react at the interface, preventing runaway thermal spikes. MgO acts as a mild, heterogeneous base to scavenge any acidic byproducts without causing base-catalyzed side reactions (such as urea formation)[1].

Step 2: Controlled Addition of Boc Anhydride

  • Action: Cool the flask to 0 °C using an ice bath. Dissolve Boc 2​ O (10.5 mmol) in 5 mL of dioxane and add it dropwise to the reaction mixture over 20 minutes using an addition funnel.

  • Causality: The reaction between an amine and Boc 2​ O is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, ensuring strict mono-protection and preventing the formation of di-Boc protected impurities[1].

Step 3: Reaction Progression

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16 hours.

Step 4: Self-Validating Checkpoint (TLC Analysis)

  • Action: Before proceeding to work-up, spot the reaction mixture alongside the starting 2-aminobutane on a silica gel TLC plate. Elute with Hexanes/Ethyl Acetate (8:2). Stain the plate with ninhydrin solution and heat gently.

  • Validation Logic: The primary amine starting material will react with ninhydrin to form a bright pink/purple spot (Ruhemann's purple). The complete disappearance of this spot confirms 100% conversion. The resulting sec-butyl carbamate product lacks the necessary free primary amine protons to form the extended conjugated system with ninhydrin, rendering it ninhydrin-negative (or faintly yellow), thus proving the reaction's success prior to isolation.

Step 5: Work-up and Extraction

  • Action: Filter the reaction mixture through a Celite pad to remove the solid MgO. Concentrate the filtrate under reduced pressure to remove the dioxane. Extract the remaining aqueous layer with diethyl ether (3 x 15 mL).

  • Causality: The sec-butyl carbamate product is highly lipophilic and will preferentially partition into the ethereal organic phase, leaving unreacted polar salts and water-soluble impurities in the aqueous phase[1].

Step 6: Purification and Final Validation

  • Action: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under high vacuum to yield the product as a colorless oil.

  • Validation Logic: Verify the structure via 1 H NMR (CDCl 3​ ). The self-validating spectral signature is the integration ratio: the sec-butyl methyl doublet ( 1.15 ppm) and the Boc tert-butyl singlet ( 1.45 ppm) must integrate in a strict 3:9 ratio, confirming the structural integrity of the intermediate.

References

  • Google Patents. WO2012035346A1 - Prodrugs of guanfacine.
  • Journal of Medicinal Chemistry. Discovery of the CCR1 Antagonist, BMS-817399, for the Treatment of Rheumatoid Arthritis. ACS Publications.[Link]

  • Organic Process Research & Development. Process Research on[(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran- 2-yl)ethyl]carbamic Acid tert-Butyl Ester, a Lactone Intermediate for an Aspartyl Protease Inhibitor. ACS Publications.[Link]

Sources

Application

sec-butyl carbamate applications in agricultural chemistry formulations

Title: Advanced Formulation and Application Protocols for sec-Butylphenyl Methylcarbamate (Fenobucarb) in Agricultural Chemistry Executive Summary In agricultural chemistry, the sec-butyl carbamate structural class is mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Formulation and Application Protocols for sec-Butylphenyl Methylcarbamate (Fenobucarb) in Agricultural Chemistry

Executive Summary In agricultural chemistry, the sec-butyl carbamate structural class is most prominently represented by Fenobucarb (2-sec-butylphenyl methylcarbamate, also known as BPMC). As a Senior Application Scientist, designing robust formulations for Fenobucarb requires a deep understanding of its physicochemical properties, stereochemistry, and target interaction. This guide provides a comprehensive framework for formulating Fenobucarb into modern Aqueous Suspension Concentrates (SC), alongside validated analytical protocols for quality control and environmental residue monitoring.

Mechanistic Rationale & Molecular Profile

Fenobucarb is a highly active carbamate insecticide that functions as a reversible competitive inhibitor of1[1]. The methylcarbamate moiety mimics the natural neurotransmitter acetylcholine, binding to the esteratic site of AChE. This leads to the carbamylation of the active-site serine residue. Because the carbamylated enzyme is highly stable, it prevents the hydrolysis of acetylcholine, causing continuous nerve excitation, paralysis, and ultimately pest mortality.

Crucially, Fenobucarb possesses a stereogenic center at the sec-butyl group, meaning it exists as two enantiomers: (R)-(+)-fenobucarb and (S)-(−)-fenobucarb. While commercial formulations are 1[1], recent pharmacokinetic studies demonstrate 2 in environmental matrices such as soils and earthworms (Eisenia foetida)[2]. Understanding this stereoselectivity is vital for accurate environmental risk assessments.

AChE_Pathway A Fenobucarb (BPMC) C Carbamylated AChE (Enzyme Inactivation) A->C Binds to Serine B Acetylcholinesterase (AChE) B->C D Acetylcholine Accumulation (Synaptic Cleft) C->D Prevents Hydrolysis E Continuous Nerve Excitation D->E F Insect Paralysis & Death E->F

Figure 1: AChE inhibition mechanism by Fenobucarb.

Agrochemical Formulation Engineering: Aqueous Suspension Concentrates (SC)

Historically, Fenobucarb was formulated as Emulsifiable Concentrates (EC). However, the shift towards environmentally benign agriculture necessitates Aqueous Suspension Concentrates (SC). SC formulations eliminate volatile organic solvents (like xylene), drastically reducing phytotoxicity and operator exposure.

To overcome Fenobucarb's relatively short residual efficacy, modern formulations often co-mill it with complementary active ingredients. For instance, a 3 demonstrates synergistic pest defeat performance against brown planthoppers[3].

Table 1: Optimized Fenobucarb & Pymetrozine SC Formulation Matrix

ComponentFunctionWeight %Causality / Rationale
Fenobucarb Primary Active20.0%AChE inhibitor; provides rapid knockdown of target pests.
Pymetrozine Secondary Active10.0%Disrupts feeding behavior; provides extended residual control.
Polycarboxylate Ether Dispersant4.0%Adsorbs to particles, providing electrosteric hindrance to prevent flocculation.
Block Copolymer Wetting Agent2.0%Lowers surface tension, enabling uniform leaf spreading upon application.
Propylene Glycol Antifreeze5.0%Depresses the freezing point, preventing crystallization during freeze-thaw cycles.
Silicone Emulsion Defoamer0.5%Eliminates entrapped air during milling, maximizing kinetic energy transfer.
Xanthan Gum Thickener0.2%Forms a pseudoplastic network with high yield stress to halt sedimentation.
Deionized Water Carrier PhaseQ.S. to 100%Environmentally benign, zero-VOC continuous phase.

Experimental Protocols

Protocol A: Preparation of Fenobucarb/Pymetrozine Suspension Concentrate (SC)

This protocol relies on high-shear dispersion followed by mechanical attrition. Each step is designed as a self-validating system to ensure thermodynamic and kinetic stability.

  • Pre-Mixing (Aqueous Matrix Formation): Into a jacketed reactor, add the measured quantities of deionized water, dispersant, wetting agent, and antifreeze. Introduce Fenobucarb and Pymetrozine powders slowly under continuous agitation[3].

    • Causality: Pre-wetting the hydrophobic active ingredients ensures uniform dispersion and prevents the formation of unwetted "fish-eyes" that disrupt the milling process.

  • High-Shear Dispersion: Subject the mixture to high-shear mixing (e.g., rotor-stator homogenizer) for3[3].

    • Validation Check: The slurry should appear visually homogeneous with no macroscopic aggregates.

  • Bead Milling: Transfer the slurry to a horizontal bead mill (zirconium oxide beads, 1.0-1.2 mm). Mill for3 concurrently to prevent air entrapment[3].

    • Causality: Defoamers are critical here; foam acts as a shock absorber, dampening the kinetic energy of the beads and severely reducing grinding efficiency.

    • Validation Check: Perform Laser Diffraction Particle Size Analysis. Target: D90 < 5 µm.

  • Rheology Modification: Transfer the ground material to a mixing vessel. Add the thickener (Xanthan Gum) and apply moderate shear for3 until fully hydrated[3].

    • Causality: The thickener creates a shear-thinning (pseudoplastic) fluid. At rest, it possesses a yield stress that suspends the dense particles indefinitely. Under the shear of a spray nozzle, the viscosity collapses, allowing for fine atomization.

SC_Workflow Step1 Active Ingredients (Fenobucarb + Pymetrozine) Step3 High-Shear Mixing (10-40 mins) Step1->Step3 Step2 Aqueous Dispersant Matrix (Wetting Agents + Antifreeze) Step2->Step3 Step4 Bead Milling (+ Defoamer Addition) Step3->Step4 Homogenized Slurry Step5 Rheology Modification (+ Thickener Addition) Step4->Step5 D90 < 5 µm Step6 Final Suspension Concentrate Step5->Step6 Yield Stress Network

Figure 2: Step-by-step workflow for formulating Fenobucarb Aqueous Suspension Concentrates.

Protocol B: Spectrofluorimetric Quantification of Fenobucarb

For Quality Control (QC) and environmental monitoring, a highly sensitive spectrofluorimetric method is employed, based on the Hantzsch condensation reaction.

  • Alkaline Hydrolysis: Dilute the Fenobucarb sample (formulation or environmental extract) in a 50:50 water/acetonitrile mixture. Add 1 M NaOH and heat.

    • Causality: The basic conditions cleave the carbamate ester bond, 4[4].

  • Hantzsch Reaction: Adjust the solution to5. Add a reagent mixture of 5[5]. Heat in a water bath for 45 minutes.

    • Causality: The liberated methylamine condenses with the reagents to form a highly fluorescent dihydropyridine derivative.

  • Measurement: Measure the 4[4].

Table 2: Analytical Validation Parameters for Fenobucarb (Spectrofluorimetry)

ParameterValueInterpretation / Significance
Excitation Wavelength 390 nmOptimal energy input for the Hantzsch reaction product.
Emission Wavelength 470 nmHigh-intensity fluorescent emission peak[4].
Linearity Range 4Broad dynamic range suitable for both QC and trace residue quantification[4].
Recovery Rate 95% - 102%Demonstrates high accuracy and minimal matrix interference in spiked samples.

Sources

Method

Application Note: Optimized Extraction and Isolation Protocols for sec-Butyl Carbamate

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction & Mechanistic Rationale sec-Butyl carbamate (also known as 2-butyl carbamate) is a highly versatile intermediate utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Mechanistic Rationale

sec-Butyl carbamate (also known as 2-butyl carbamate) is a highly versatile intermediate utilized in the synthesis of protease inhibitors, peptidomimetics, and agricultural compounds. Structurally, it is an amphiphilic molecule: it possesses a lipophilic sec-butyl tail and a highly polar, hydrogen-bonding carbamate headgroup (-O-CO-NH₂).

In standard synthetic pathways—such as the reaction of sec-butanol with chlorosulfonyl isocyanate (CSI) in a pyridine base—the target compound is generated alongside highly polar byproducts and unreacted base, often achieving crude yields up to 96%[1]. The primary challenge in downstream processing is efficiently partitioning this amphiphilic product into an organic phase without forming stable emulsions or co-extracting basic impurities.

To adhere to modern green chemistry standards, our protocol explicitly avoids halogenated solvents (like chloroform or dichloromethane). Instead, we utilize non-halogenated aliphatic organic solvents, specifically ethyl acetate (EtOAc), which provides an optimal thermodynamic partition coefficient for carbamates while facilitating seamless downstream silica gel chromatography[2][3].

Experimental Workflow

Workflow A Crude Reaction Matrix (sec-Butyl Carbamate + Pyridine) B Acidic Quench (1M HCl at 0°C) A->B Neutralization C Liquid-Liquid Extraction (Ethyl Acetate) B->C Phase Separation D Organic Phase (Target Carbamate) C->D Top Layer E Aqueous Phase (Pyridine Salts) C->E Bottom Layer (Discard) F Drying & Concentration (Na2SO4, Rotavap) D->F Water Removal G Silica Gel Purification (Hexanes:EtOAc) F->G Crude Oil H Pure sec-Butyl Carbamate (QC: NMR & HPLC) G->H Elution

Caption: Workflow for the extraction and isolation of sec-butyl carbamate.

Solvent Partitioning & Recovery Metrics

The selection of the extraction solvent dictates the purity of the crude isolate. The table below summarizes the causality behind our solvent selection based on empirical partitioning behavior.

Solvent SystemPolarity IndexEmulsion RiskTarget Partitioning ( Kp​ )Role in Protocol
Ethyl Acetate (EtOAc) 4.4LowHigh (>94% Recovery)Primary Extraction: Optimal balance of polarity; Green chemistry compliant[3].
Dichloromethane (DCM) 3.1ModerateHigh (90–92% Recovery)Avoided: High toxicity and halogenated waste generation.
Hexanes 0.1LowVery Low (<10% Recovery)Anti-Solvent: Used strictly to force precipitation during recrystallization[2].
Aqueous 1M HCl 10.2N/ANear ZeroAqueous Wash: Protonates pyridine to force it into the aqueous layer.

Detailed Step-by-Step Protocol

Phase 1: Quenching and Liquid-Liquid Extraction (LLE)

Note: This protocol assumes a standard 1.0 mmol to 10.0 mmol synthesis scale in a pyridine/organic matrix.

  • Thermal Control & Quenching: Transfer the crude reaction vessel to an ice-water bath and allow it to equilibrate to 0 °C. Slowly add ice-cold 1M HCl dropwise (approx. 3 mL per mmol of base).

    • Causality: The highly exothermic neutralization of pyridine can cause thermal degradation of the carbamate. Maintaining 0 °C suppresses acid-catalyzed hydrolysis of the carbamate bond.

  • Primary Extraction: Transfer the quenched mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) at a 1:1 volume ratio to the aqueous layer. Stopper the funnel, invert gently 2–3 times, and immediately open the stopcock to vent.

    • Causality: Vigorous shaking of amphiphilic carbamates with aqueous salts frequently induces stable emulsions. Gentle inversion minimizes interfacial shearing while allowing adequate mass transfer.

  • Phase Separation: Allow the funnel to rest for 5–10 minutes until a sharp phase boundary forms. Drain the lower aqueous layer (containing pyridine hydrochloride salts) and retain the upper organic layer. Repeat the extraction with two additional portions of EtOAc.

  • Salting-Out Wash: Wash the combined organic phases with saturated aqueous NaHCO₃ (to neutralize residual acid) followed by saturated aqueous NaCl (brine).

    • Causality: Brine drastically increases the ionic strength of the aqueous phase, decreasing the solubility of EtOAc and water in one another (the "salting-out" effect), which pre-dries the organic layer.

  • Drying & Concentration: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase and swirl until the drying agent flows freely. Filter the solution and concentrate under reduced pressure (Rotary Evaporator at 30 °C, 150 mbar) to yield the crude sec-butyl carbamate as a viscous oil or off-white solid.

Phase 2: Isolation and Purification
  • Flash Chromatography: Prepare a silica gel column (230–400 mesh). Dissolve the crude product in a minimal amount of the mobile phase (Hexanes:EtOAc, 80:20 v/v) and load it onto the stationary phase.

  • Elution: Elute under positive pressure, gradually increasing the gradient to 70:30 Hexanes:EtOAc[2]. Monitor fractions via Thin-Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain (carbamates do not absorb strongly under standard 254 nm UV light).

  • Recrystallization (For >99% Purity): For rigorous pharmaceutical applications, dissolve the concentrated chromatography fractions in a minimum volume of warm EtOAc. Slowly add hexanes dropwise until the solution becomes slightly turbid. Cool the mixture to -20 °C overnight to induce the formation of high-purity white crystals[4].

Phase 3: Self-Validating Quality Control (QC)

A robust protocol must be self-validating. To confirm the success of the isolation and the complete removal of pyridine, execute the following analytical checks:

  • Yield Verification: A successful extraction should yield 93–96% of the theoretical mass[1]. Yields >100% indicate residual solvent or trapped salts.

  • ¹H NMR Validation (400 MHz, CDCl₃): The isolated compound must exhibit the following diagnostic shifts: δ 0.82 (t, J = 7.3 Hz, 3H, terminal CH₃), δ 1.12 (d, J = 6.2 Hz, 3H, branched CH₃), δ 1.41–1.52 (m, 2H, CH₂), δ 4.61 (m, 1H, chiral CH), and δ 4.80–5.35 (br s, 2H, NH₂)[1].

  • System Failure Indicator: If a broad multiplet appears around δ 7.5–8.6 ppm in the NMR spectrum, the acidic quench failed to remove all pyridine. Corrective Action: Redissolve the product in EtOAc and repeat the 1M HCl wash.

References

  • Source: ilackongresi.
  • EP2543736A1 - Method for producing 1,5-pentamethylene diamine...
  • tert-Butyl N-(3-chlorophenyl)
  • Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives Source: ACS Publications URL

Sources

Application

chromatographic separation techniques for sec-butyl carbamate

Application Note: Comprehensive Chromatographic Strategies for the Separation and Analysis of sec-Butyl Carbamate Introduction and Analytical Challenges sec-Butyl carbamate (SBC) and its derivatives are critical structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Chromatographic Strategies for the Separation and Analysis of sec-Butyl Carbamate

Introduction and Analytical Challenges

sec-Butyl carbamate (SBC) and its derivatives are critical structural motifs and intermediates in the synthesis of active pharmaceutical ingredients (APIs), including aspartyl protease and CDK inhibitors[1][2]. The chromatographic analysis of SBC presents three distinct challenges for the analytical scientist:

  • Stereoisomerism: The sec-butyl group contains a chiral center. Determining the enantiomeric excess (ee%) of SBC derivatives is a strict regulatory requirement in drug development.

  • Lack of a Strong Chromophore: Pure aliphatic carbamates lack extensive conjugated π-systems, resulting in poor UV absorbance above 220 nm.

  • Thermal Lability: Carbamates are notorious for undergoing rapid in-situ thermolysis in hot gas chromatography (GC) injectors, degrading into their corresponding amines, alcohols, and carbon dioxide[3].

This application note details field-proven, self-validating protocols for the achiral, chiral, and volatile impurity profiling of sec-butyl carbamate, prioritizing mechanistic understanding over rote methodology.

Workflow SBC sec-Butyl Carbamate (SBC) Sample Matrix RP Achiral RP-HPLC (C18, UV 210 nm / CAD) SBC->RP Purity & Impurity Profiling NP Chiral NP-HPLC (Amylose/Cellulose CSP) SBC->NP Enantiomeric Excess (ee%) GC Gas Chromatography (GC-MS / GC-FID) SBC->GC Volatile Impurities & Solvents

Fig 1. Comprehensive chromatographic decision tree for sec-butyl carbamate analysis.

Achiral Purity Profiling via Reversed-Phase HPLC (RP-HPLC)

Expert Insight & Causality: For routine quality control and impurity profiling, RP-HPLC is the workhorse. Because aliphatic carbamates exhibit weak UV absorption, detection must be performed at low wavelengths (typically 210 nm). To achieve a stable baseline and prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, an acidic modifier (0.1% Formic Acid) is added to the mobile phase[4]. If the specific SBC derivative entirely lacks UV activity, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) should be employed.

Protocol 1: RP-HPLC Method for SBC Purity
  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-endcapping C18)[4].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (Reference 360 nm) or CAD.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Retain polar amine impurities.
2.0 95 5 Isocratic hold for baseline stabilization.
10.0 10 90 Linear ramp to elute the intact carbamate.
12.0 10 90 Wash phase to remove non-polar dimers.
12.1 95 5 Return to initial conditions.

| 15.0 | 95 | 5 | Column re-equilibration. |

Self-Validation Step: Inject a blank (diluent only) followed by a system suitability standard spiked with known degradation products (e.g., sec-butanol and the corresponding free amine). Resolution ( Rs​ ) between the free amine and the carbamate peak must be ≥2.0 .

Enantiomeric Resolution via Chiral Normal-Phase HPLC

Expert Insight & Causality: The separation of sec-butyl carbamate enantiomers relies on steric fit, hydrogen bonding, and dipole-dipole interactions within the chiral cavities of polysaccharide-based Chiral Stationary Phases (CSPs). Literature demonstrates that derivatized sec-butyl carbamates are highly successfully resolved using amylose or cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak AD-H or Chiralcel OD-H) under normal-phase conditions[5][6].

Protocol 2: Chiral HPLC Method for ee% Determination
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm[1][5].

  • Mobile Phase: Isocratic n-Hexane / Isopropanol (90:10 to 99:1 v/v, depending on derivative polarity)[1][5].

  • Flow Rate: 0.5 to 1.5 mL/min (Optimize based on backpressure)[1][5].

  • Column Temperature: 25°C (Lower temperatures often enhance chiral recognition by rigidifying the CSP cavities).

  • Detection: UV at 210 nm or 254 nm.

Self-Validation Step: Inject a racemic mixture of the sec-butyl carbamate. The method is considered valid only if baseline resolution ( Rs​≥1.5 ) is achieved between the (R)- and (S)-enantiomers. Typical retention times range from 11 to 28 minutes depending on the isopropanol modifier ratio[5].

Gas Chromatography (GC): Overcoming Thermal Degradation

Expert Insight & Causality: Standard GC-MS is heavily utilized for residual solvent and volatile impurity analysis. However, N-carbamates are thermally unstable. Injecting SBC into a standard split/splitless port at 250°C induces in-situ thermolysis, breaking the molecule down into sec-butanol, carbon dioxide, and the corresponding amine[3]. This leads to false-positive impurity reporting and artificially low assay values.

To circumvent this, analysts must use either Cold On-Column (COC) injection (which deposits the sample directly into the column at a low temperature, avoiding the hot vaporization chamber)[3] or Pre-column Derivatization (e.g., silylation) to replace the labile N-H proton with a robust silyl group, stabilizing the molecule for hot injection[7][8].

GC_Degradation SBC Intact sec-Butyl Carbamate HotInj Hot Split/Splitless Injector (>200°C) SBC->HotInj Deriv Derivatization (MTBSTFA) or Cold On-Column SBC->Deriv Degrad Thermolysis: Amine + sec-Butanol + CO2 HotInj->Degrad Thermal Breakdown Intact Intact Elution & Accurate Quantitation Deriv->Intact Stabilized Pathway

Fig 2. GC thermal degradation pathway of carbamates versus stabilization strategies.

Protocol 3: GC-MS Analysis via Silylation Derivatization
  • Derivatization Step: Reconstitute the dried SBC sample in 100 µL of Acetonitrile. Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS. Incubate at 60°C for 45 minutes[8].

  • Column: Restek Rxi-5Sil MS (or equivalent 5% phenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm[8].

  • Injector: Split mode (10:1), Temperature: 250°C (Safe for derivatized SBC).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 70°C, hold for 1 min.

    • Ramp 1: 10°C/min to 160°C.

    • Ramp 2: 20°C/min to 300°C, hold for 3 min[8].

  • Detection: MS (Electron Ionization, 70 eV), Scan mode (m/z 50-500) or SIM for specific target ions.

Self-Validation Step: Monitor the chromatogram for the presence of sec-butanol or free amine peaks. Their absence confirms that the derivatization was 100% efficient and that thermal degradation has been successfully halted.

Summary of Chromatographic Methodologies

Analytical GoalTechniqueStationary PhaseMobile Phase / CarrierKey Advantage
Purity & Assay RP-HPLC-UV/CADC18 (Endcapped)Water/Acetonitrile + 0.1% FARobust, universal QC applicability; suppresses silanol interactions.
Enantiomeric Excess Normal-Phase Chiral HPLCAmylose/Cellulose CSPn-Hexane / IsopropanolDirect baseline resolution of stereoisomers without chiral derivatization.
Volatile Impurities GC-MS (Derivatized)5% Phenyl PolysiloxaneHeliumPrevents thermolysis; allows highly sensitive MS identification.

References

  • Benchchem. tert-Butyl N-(3-chlorophenyl)carbamate | CAS 5330-63-2 - High-Performance Liquid Chromatography (HPLC) Protocol. Benchchem. 4

  • ACS Publications. Process Research on[(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic Acid tert-Butyl Ester, a Lactone Intermediate for an Aspartyl Protease Inhibitor.1

  • The Royal Society of Chemistry. Asymmetric C(sp3)-H/C(Ar) Coupling Reactions. Highly Enantioenriched Indolines via Regiodivergent Reaction of a Racemic Mixture.5

  • Google Patents. WO2025041076A1 - Bicyclic compounds used as cdk inhibitors.2

  • Oxford Academic. Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.3

  • Benchchem. Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols.7

  • MDPI. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS).8

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of Sec-Butyl Carbamate and Novel Carbamate Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of sec-butyl carbamate and other novel carbamate compounds. This document i...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of sec-butyl carbamate and other novel carbamate compounds. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and logical approach to characterization.

Introduction: The Carbamate Moiety in Bioactive Compounds

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, prized for its chemical stability and its ability to act as a peptide bond surrogate.[1][2] Carbamates are integral to a wide array of therapeutic agents, from cholinesterase inhibitors used in neurodegenerative diseases to protease inhibitors in antiviral therapies.[3][4] Given the structural diversity achievable with the carbamate scaffold, a systematic in vitro evaluation is paramount to elucidating the biological activity and therapeutic potential of novel derivatives like sec-butyl carbamate.

This guide outlines a multi-tiered approach to the in vitro characterization of a novel carbamate, using sec-butyl carbamate as a representative example. The presented assays are designed to first screen for known activities of the carbamate class and then to explore potential novel mechanisms of action.

Preliminary Physicochemical Characterization

Before embarking on biological assays, it is crucial to determine the fundamental physicochemical properties of the test compound.

  • Solubility: Determine the solubility of sec-butyl carbamate in commonly used solvents for in vitro assays, such as dimethyl sulfoxide (DMSO) and ethanol. The final concentration of the organic solvent in the assay medium should be carefully controlled and typically kept below 0.5% to avoid solvent-induced artifacts.

  • Stability: Assess the stability of the compound in the assay buffer and cell culture medium over the time course of the planned experiments. This can be evaluated using analytical techniques such as HPLC.

Primary Target Assessment: Cholinesterase Inhibition

A primary and well-established mechanism of action for many carbamate-containing compounds is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] The following protocol describes a colorimetric assay for measuring AChE inhibition based on the Ellman method.[7]

Principle of the Assay

This assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). An inhibitor will reduce the rate of this color change.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - AChE solution - DTNB solution - ATCI solution - Assay buffer C Add buffer, DTNB, and sec-butyl carbamate/ control to wells A->C B Prepare Serial Dilutions of sec-butyl carbamate B->C D Add AChE enzyme and incubate C->D Pre-incubation E Initiate reaction by adding ATCI D->E Substrate addition F Measure absorbance at 412 nm kinetically E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol for AChE Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: 1.5 mM DTNB in assay buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 15 mM ATCI in deionized water. Prepare fresh.

    • AChE Solution: Prepare a stock solution of AChE from electric eel (Electrophorus electricus) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Test Compound: Prepare a stock solution of sec-butyl carbamate in DMSO. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 125 µL of assay buffer to each well.

    • Add 25 µL of the serially diluted sec-butyl carbamate or vehicle control (for 100% activity) to the appropriate wells.

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of AChE solution to each well and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[8]

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Quantitative Data Summary for a Hypothetical Experiment
ParameterValue
AChE Concentration0.02 U/mL
ATCI Concentration1.5 mM
DTNB Concentration0.3 mM
Incubation Time15 minutes
Temperature37°C
Result (Example)
IC50 of sec-butyl carbamateTo be determined

General Cytotoxicity Assessment: Cell Viability Assays

It is essential to assess the general cytotoxicity of a test compound to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_assay_execution MTT Assay cluster_readout Data Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compound and incubate (24-72h) B->D C Prepare serial dilutions of sec-butyl carbamate C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours at 37°C E->F G Add solubilization solution to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and determine IC50 H->I

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Detailed Protocol for MTT Assay
  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa, SH-SY5Y) to the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of sec-butyl carbamate in DMSO and create serial dilutions in the culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of sec-butyl carbamate or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Exploring Neuromodulatory Effects: GABA-A Receptor Modulation

Some carbamates are known to act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA.[12] This potentiation of GABAergic inhibition is a key mechanism for anxiolytic and sedative effects.

Conceptual Mechanism of GABA-A Receptor Modulation

GABAA_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect receptor GABA Binding Site Allosteric Site Ion Channel Influx Increased Cl- Influx receptor:ion->Influx Potentiated Opening GABA GABA GABA->receptor:gaba Binds PAM sec-butyl carbamate (PAM) PAM->receptor:pam Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Influx->Hyperpolarization

Caption: Positive allosteric modulation of the GABA-A receptor.

Protocol Outline for a Fluorescence-Based Chloride Ion Influx Assay

This assay utilizes a chloride-sensitive fluorescent dye to measure the influx of Cl- ions through the GABA-A receptor channel in response to GABA, and how this is modulated by the test compound.

  • Cell Culture:

    • Use a cell line stably expressing the GABA-A receptor (e.g., HEK293 cells).

    • Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Wash the cells with a low-chloride buffer.

    • Load the cells with a chloride-sensitive fluorescent dye (e.g., MEQ or SPQ) according to the manufacturer's instructions.

  • Assay Procedure:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Add sec-butyl carbamate at various concentrations, followed by a sub-maximal concentration of GABA.

    • Monitor the change in fluorescence over time. An influx of Cl- will quench the fluorescence of the dye.

  • Data Analysis:

    • Calculate the rate or magnitude of fluorescence quench for each condition.

    • A potentiation of the GABA-induced fluorescence quench in the presence of sec-butyl carbamate indicates positive allosteric modulation.

    • Determine the EC50 for potentiation by plotting the fold-increase in GABA response against the logarithm of the sec-butyl carbamate concentration.

Screening for Additional Targets

The versatility of the carbamate scaffold suggests the potential for interactions with other biological targets.

  • Receptor Binding Assays: To investigate potential off-target effects or novel activities, competitive binding assays can be performed. For example, based on literature for other carbamates, one could assess binding to melatonin receptors.[13] This typically involves incubating a membrane preparation expressing the receptor of interest with a radiolabeled or fluorescently-labeled ligand and varying concentrations of sec-butyl carbamate. A reduction in the signal from the labeled ligand indicates competitive binding.

  • Broader Enzyme Inhibition Panels: Sec-butyl carbamate could be screened against a panel of other serine hydrolases or esterases to determine its selectivity profile.[14]

Data Interpretation and Future Directions

The data generated from these in vitro assays will provide a comprehensive initial profile of sec-butyl carbamate's biological activity.

  • Cholinesterase Inhibition: An IC50 value in the nanomolar to low micromolar range would suggest a potent inhibitor, warranting further investigation into its selectivity for AChE vs. BChE and its potential for treating conditions characterized by cholinergic deficits.

  • Cytotoxicity: If the cytotoxic IC50 is significantly higher than the pharmacologically active concentrations, it suggests a favorable therapeutic window.

  • GABA-A Receptor Modulation: A positive result in the GABA-A receptor assay would classify sec-butyl carbamate as a potential anxiolytic, sedative, or anticonvulsant.

  • Combined Activities: The compound may exhibit multiple activities. For instance, a compound that inhibits AChE and positively modulates GABA-A receptors could have a unique and potentially beneficial pharmacological profile.

These initial in vitro findings will be instrumental in guiding further studies, including more detailed mechanistic investigations, lead optimization, and eventual in vivo efficacy and safety assessments.

References

  • Decker, M., & Schepmann, D. (2007). Multienzyme inhibition assay for residue analysis of insecticidal organophosphates and carbamates. Journal of Agricultural and Food Chemistry, 56(1), 65-71. [Link]

  • Arp, J., & Eyer, P. (2010). Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates by high-performance thin-layer chromatography applied to determine enzyme inhibition factors and residues in juice and water samples. Journal of Chromatography B, 878(17-18), 1337-1345. [Link]

  • Heller, D. N., & Wong, J. W. (2000). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of Agricultural and Food Chemistry, 48(12), 5874-5880. [Link]

  • Iyaniwura, T. T. (1989). An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. Toxicology in Vitro, 3(2), 91-93. [Link]

  • Decker, M., & Schepmann, D. (2007). Multienzyme Inhibition Assay for Residue Analysis of Insecticidal Organophosphates and Carbamates. Journal of Agricultural and Food Chemistry, 56(1), 65-71. [Link]

  • Wang, S., et al. (2020). An Overview on the Mechanisms and Applications of Enzyme Inhibition-Based Methods for Determination of Organophosphate and Carbamate Pesticides. Journal of Agricultural and Food Chemistry, 68(26), 6963-6977. [Link]

  • Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(20), 4842-4850. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. [Link]

  • Nishimura, T., et al. (2002). A carbamate-type cholinesterase inhibitor 2-sec-butylphenyl N-methylcarbamate insecticide blocks L-type Ca2+ channel in guinea pig ventricular myocytes. Journal of Pharmacological Sciences, 90(1), 53-61. [Link]

  • Hernández-Parra, A., et al. (2020). Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates. Molecules, 25(22), 5469. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103033. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Popova, J., et al. (2014). Carbamate Insecticides Target Human Melatonin Receptors. Chemical Research in Toxicology, 27(8), 1365-1374. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Pompach, P., et al. (2017). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 28(8), 1642-1653. [Link]

  • Zisimopoulou, M. A., et al. (2014). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. Journal of Chemical Information and Modeling, 54(2), 525-534. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

Sources

Application

Application Note &amp; Protocols: Synthesis of Polyurethanes via a Non-Isocyanate Pathway Using sec-Butyl Carbamate Precursors

Abstract & Introduction The synthesis of polyurethanes (PUs) has traditionally been dominated by the reaction of polyols with diisocyanates. While effective, this route poses significant health and environmental risks du...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The synthesis of polyurethanes (PUs) has traditionally been dominated by the reaction of polyols with diisocyanates. While effective, this route poses significant health and environmental risks due to the high toxicity of isocyanate monomers and their phosgene-based production.[1][2][3] In alignment with the principles of green chemistry, the field has seen a significant shift towards non-isocyanate polyurethane (NIPU) synthesis.[4][5] This guide details a robust NIPU methodology centered on the use of sec-butyl carbamate precursors. This pathway leverages the principle of transurethanization, or carbamate exchange, offering a safer, more stable alternative to conventional methods.[6]

This approach involves the reaction of a molecule containing at least two sec-butyl carbamate functional groups with a diol or polyol at elevated temperatures.[7][8] The reaction proceeds via the elimination of sec-butanol, driving the formation of the desired urethane linkages. This method circumvents the need to handle free isocyanates, as the carbamate group acts as a "blocked" or "masked" isocyanate, which is only activated thermally in situ.[9][10][11] This document provides a comprehensive overview of the underlying chemical principles, strategic considerations for synthesis, detailed experimental protocols, and characterization techniques for researchers, scientists, and professionals in polymer chemistry and drug development.

Scientific Principles: The Transurethanization Pathway

The core of this synthetic strategy is the transurethanization reaction, a polycondensation process where a bis(carbamate) and a diol react to form a polyurethane and an alcohol byproduct.[6]

2.1 The Problem with Isocyanates Conventional PU synthesis relies on the high reactivity of the isocyanate group (-N=C=O) with hydroxyl groups. However, isocyanates are potent respiratory sensitizers and are derived from the highly toxic chemical, phosgene.[1][6] This has prompted regulatory scrutiny and a search for safer alternatives.

2.2 Carbamates as Isocyanate Surrogates The sec-butyl carbamate precursor serves as a thermally-labile isocyanate surrogate. At ambient temperatures, the carbamate is stable and relatively inert, making it significantly safer to handle and store.[10] Upon heating, typically in the presence of a catalyst, the carbamate group becomes susceptible to nucleophilic attack by the hydroxyl groups of the polyol.

2.3 The Reaction Mechanism The overall reaction involves the substitution of the sec-butoxy group (-O-CH(CH₃)CH₂CH₃) on the carbamate with the alkoxide group from the polyol. The reaction is an equilibrium process. To drive the reaction to completion and achieve high molecular weight polymers, the sec-butanol byproduct must be continuously removed from the reaction mixture, typically by applying a vacuum.[6] This principle is a direct application of Le Châtelier's principle.

A catalyst is generally required to lower the activation energy and accelerate the rate of this exchange reaction.[7][12]

Transurethanization_Mechanism Precursor R'-(NH-COO-sec-Bu)₂ (sec-Butyl Carbamate Precursor) Reaction_Node Precursor->Reaction_Node Polyol HO-R-OH (Diol / Polyol) Polyol->Reaction_Node PU -[R'-NH-COO-R-OOC-NH]n- (Polyurethane) Byproduct 2n sec-Bu-OH (sec-Butanol) Reaction_Node->PU   Heat (>150 °C)   Catalyst   Vacuum Reaction_Node->Byproduct   Heat (>150 °C)   Catalyst   Vacuum

Caption: General reaction scheme for polyurethane synthesis via transurethanization.

Application Note: Synthesis Strategy & Experimental Design

The properties of the final polyurethane are directly influenced by the choice of precursors, catalyst, and reaction conditions. A rational design approach is critical to achieving the desired material characteristics.

3.1 Precursor Selection: Tailoring Polymer Properties

  • The Carbamate Precursor (Hard Segment): The structure of the R' group in the bis(sec-butyl carbamate) precursor forms the "hard segment" of the polyurethane. Diamine-derived carbamates based on aliphatic (e.g., hexamethylene diamine) or aromatic (e.g., m-xylylenediamine) backbones can be used. Aliphatic backbones generally impart flexibility and UV stability, while aromatic backbones contribute to rigidity and thermal stability.

  • The Polyol (Soft Segment): The polyol component forms the "soft segment" and largely dictates the flexibility, elasticity, and chemical resistance of the polymer.

    • Polyether Polyols (e.g., PTMG, PEG): Offer good hydrolytic stability and low-temperature flexibility.

    • Polyester Polyols (e.g., polycaprolactone, poly(butylene adipate)): Provide excellent tensile strength and abrasion resistance.

    • Molecular Weight & Functionality: Higher molecular weight polyols lead to more flexible, lower crosslink-density polymers. Using polyols with functionality greater than two will result in cross-linked thermoset materials.

3.2 The Role of Catalysis

While the transurethanization reaction can proceed thermally, it is often slow. Catalysts are employed to increase the reaction rate and allow for lower process temperatures.[7]

  • Organometallic Catalysts: Tin-based catalysts like dibutyltin dilaurate (DBTDL) are highly effective but are facing increased scrutiny due to toxicity.[12][13] Bismuth or zinc-based catalysts are emerging as less toxic alternatives.[12]

  • Organic Catalysts: Strong non-nucleophilic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective catalysts for this type of polycondensation.[6]

3.3 Critical Reaction Parameters

  • Temperature: The reaction temperature must be high enough to facilitate the carbamate-hydroxyl exchange but low enough to prevent thermal degradation of the polymer backbone, which for many PUs begins above 200-250°C.[6][14][15] A typical range for this synthesis is 160-190°C .

  • Pressure (Vacuum): The application of a high vacuum (<1 mbar) is arguably the most critical parameter. It is essential for the efficient removal of the sec-butanol byproduct, which drives the polymerization equilibrium toward the formation of high molecular weight polymer.[6]

  • Reaction Time: Polymerization times can range from 4 to 24 hours, depending on the reactivity of the monomers, catalyst efficiency, and desired molecular weight. Reaction progress can be monitored by observing the increase in viscosity of the melt.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Synthesis of a Linear, Thermoplastic Polyurethane

This protocol describes the synthesis of a linear polyurethane from a bis(sec-butyl carbamate) of hexamethylene diamine (HDA-SBC) and poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol ).

Materials & Equipment:

  • Hexamethylene diamine bis(sec-butyl carbamate) (HDA-SBC)

  • Poly(tetramethylene glycol), Mn = 2000 g/mol (PTMG-2000), dried under vacuum at 100°C for 4 hours prior to use.

  • Tetrabutyl titanate (TBT) or Dibutyltin dilaurate (DBTDL) catalyst.

  • Three-neck round-bottom flask equipped with a mechanical overhead stirrer, a nitrogen inlet, and a condenser/distillation setup connected to a vacuum pump.

  • Heating mantle with temperature controller.

  • Schlenk line or high-vacuum pump.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Charge the three-neck flask with equimolar amounts of HDA-SBC and PTMG-2000. For example, add 20.0 g of PTMG-2000 (0.01 mol) and 3.48 g of HDA-SBC (0.01 mol).

  • Inert Atmosphere: Flush the system with dry nitrogen for 15 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen.

  • Melting and Mixing: Begin stirring and heat the mixture to 120°C. Continue stirring until a homogeneous, clear melt is obtained.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.3 wt% TBT) to the molten mixture via syringe.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 170°C . Allow the reaction to proceed for 2 hours under a gentle nitrogen flow. sec-Butanol will begin to distill from the reaction mixture.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply vacuum over 30 minutes, slowly reducing the pressure to <1 mbar. A significant increase in viscosity will be observed as the polymerization progresses and the remaining sec-butanol is removed.

  • Reaction Completion: Continue the reaction under high vacuum at 170°C for an additional 4-6 hours. The reaction is considered complete when the overhead stirrer struggles to maintain agitation due to the high viscosity of the polymer melt.

  • Isolation: Release the vacuum with nitrogen. While still hot, carefully pour the viscous polymer onto a release-coated surface (e.g., PTFE sheet) and allow it to cool to room temperature.

Experimental_Workflow arrow Start Start Charge Charge Reactor with HDA-SBC & PTMG-2000 Start->Charge Inert Flush with N₂ Charge->Inert Melt Heat to 120°C (Homogenize) Inert->Melt Catalyze Add Catalyst Melt->Catalyze React_N2 React @ 170°C (N₂ Atmosphere, 2h) Catalyze->React_N2 React_Vac Apply Vacuum (<1 mbar) React @ 170°C (4-6h) React_N2->React_Vac Isolate Cool & Isolate Polymer React_Vac->Isolate Characterize Characterize Product Isolate->Characterize End End Characterize->End

Caption: Workflow for the synthesis of polyurethane via transurethanization.

Data Presentation & Characterization

Proper characterization is essential to confirm the successful synthesis and determine the properties of the polyurethane.

5.1 Typical Reaction Parameters and Properties

ParameterPU Sample 1PU Sample 2
Carbamate Precursor HDA-SBC (Aliphatic)MXDA-SBC (Aromatic)
Polyol PTMG-2000PCL-2000
Molar Ratio (Carbamate:Polyol) 1:11:1
Catalyst (wt%) TBT (0.2%)TBT (0.2%)
Temperature (°C) 170180
Time (h) 68
Mn ( g/mol ) via GPC ~35,000~32,000
Đ (Mw/Mn) via GPC ~2.1~2.3
Tg (°C) via DSC -45-40
Appearance White, elastomeric solidOff-white, tough solid

5.2 Key Characterization Techniques

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to monitor the reaction. Key signals to observe include:

    • Disappearance of the broad polyol O-H stretch (~3400 cm⁻¹).

    • Appearance of the urethane N-H stretch (~3300 cm⁻¹).

    • Appearance of the urethane C=O stretch (~1700-1730 cm⁻¹).[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation of the polyurethane backbone.

  • Gel Permeation Chromatography (GPC): Determines the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer.[16]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's amorphous phase behavior.[17]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition profile of the final polymer.[15][17]

Troubleshooting & Field Insights

  • Problem: Low molecular weight or incomplete reaction.

    • Cause: Inefficient removal of sec-butanol; impure or wet reagents; insufficient reaction time or temperature.

    • Solution: Ensure a high-quality vacuum (<1 mbar). Thoroughly dry all reagents, especially the polyol. Extend reaction time or incrementally increase the temperature (e.g., by 5-10°C), being careful not to exceed the polymer's degradation temperature.

  • Problem: Polymer discoloration (yellowing/browning).

    • Cause: Side reactions or thermal degradation at excessively high temperatures; presence of oxygen.

    • Solution: Reduce the reaction temperature. Ensure a robust inert atmosphere is maintained throughout the process, especially during initial heating.

  • Expert Insight: The choice of carbamate matters. While this guide focuses on sec-butyl carbamate, other alkyl carbamates (e.g., methyl, ethyl) can be used.[6] The deblocking/reaction temperature is dependent on the alcohol leaving group; bulkier or more stable leaving groups may require higher temperatures. This allows for tuning the processing window of the polymer system.

References

  • Non-isocyanate polyurethane from bio-based feedstocks and their interface applications. (n.d.). Google Scholar.
  • Jana, S., Ramar, P., & Meenakshi, S. (2022). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers, 14(19), 4031. [Link]

  • Varganici, C.-D., Rosu, L., Rosu, D., & Mustata, F. (2024). Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs). Polymers, 16(1), 126. [Link]

  • CO2-derived non-isocyanate polyurethanes (NIPUs) and their potential applications. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Gama, N. V., Soares, B., Freire, C. S. R., Silva, R., Neto, C. P., & Ferreira, A. (2018). Lignin-Based Polyurethanes from the Blocked Isocyanate Approach: Synthesis and Characterization. ACS Omega, 3(7), 8008-8015. [Link]

  • Gomez-Caturla, J., Garcia-Garcia, D., & Carbonell-Verdu, A. (2023). Functionalization Strategies of Non-Isocyanate Polyurethanes (NIPUs): A Systematic Review of Mechanical and Biological Advances. Polymers, 15(24), 4668. [Link]

  • Kanjuchirayil, M., Balakrishnan, R., Madan, N., & Meenakshi Sundary, N. A. P. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer. Journal of Polymer Science and Engineering, 6(1), 1-10. [Link]

  • Carbamate thermal decarboxylation for the design of non-isocyanate polyurethane foams. (n.d.). SpringerLink. Retrieved March 20, 2026, from [Link]

  • Blocked Isocyanates | Polyurethanes and Polyurea | Request Quote or Samples. (n.d.). Tri-iso. Retrieved March 20, 2026, from [Link]

  • McBride, M. K., Wilson, G. O., & Bowman, C. N. (2020). Rapid Photothermal Synthesis of Polyurethane from Blocked Isocyanates. Macromolecules, 53(16), 6891-6898. [Link]

  • Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Non-isocyanate polyurethanes: synthesis, properties, and applications. Polymer Reviews, 55(1), 125-173. [Link]

  • A greener perspective: non-isocyanate polyurethane. (2021, April 21). European Coatings. [Link]

  • Research Progress on Non-Isocyanate Polyurethanes. (2024, August 29). News. [Link]

  • Synthesis of Aromatic Carbamates from CO 2 . Implications for the Polyurethane Industry. (n.d.). ACS Symposium Series. [Link]

  • Coativy, G., & Taton, D. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules, 48(10), 3173-3187. [Link]

  • Fortman, D. J., Brutman, J. P., De Hoe, G. X., Snyder, R. L., Dichtel, W. R., & Hillmyer, M. A. (2018). Reprocessing Cross-linked Polyurethanes by Catalyzing Carbamate Exchange. ChemRxiv. [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Fortman, D. J., Snyder, R. L., De Hoe, G. X., Hillmyer, M. A., & Dichtel, W. R. (2020). Reprocessing Postconsumer Polyurethane Foam Using Carbamate Exchange Catalysis and Twin-Screw Extrusion. ACS Central Science, 6(4), 589-596. [Link]

  • i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. (n.d.). Google Scholar.
  • Zhang, C., Li, Y., Wang, C., & Wu, G. (2022). A Non-Isocyanate Route to Poly(Ether Urethane): Synthesis and Effect of Chemical Structures of Hard Segment. Polymers, 14(10), 2020. [Link]

  • Maisonneuve, L., Lebarbé, T., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s. Chemical Reviews, 115(22), 12407-12439. [Link]

  • Hubregtse, T., van der Laan, T. L., de Jong, E., & van Haveren, J. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4880. [Link]

  • Gennen, P., Robert, F., & Taton, D. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. Macromolecules, 52(7), 2736-2743. [Link]

  • Feasibility Study of the Synthesis of Isocyanate-Free Polyurethanes from Catechin. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. (n.d.). Dalton Transactions. Retrieved March 20, 2026, from [Link]

  • Sienkiewicz, N., & Członka, S. (2021). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Materials, 14(21), 6559. [Link]

  • Functional Upcycling of Polyurethane Thermosets into Value-Added Thermoplastics via Small-Molecule Carbamate-Assisted Decross-Linking Extrusion. (n.d.). JACS Au. Retrieved March 20, 2026, from [Link]

  • Synthesis, characterisation, and chemical degradation of segmented polyurethanes with butylamine for chemical recycling. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Van der Poel, T., De Wever, H., & Van Geem, K. M. (2023). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 15(18), 3703. [Link]

  • Isocyanates as Precursors to Biomedical Polyurethanes. (n.d.). AIDIC. Retrieved March 20, 2026, from [Link]

  • Polyurethanes and Thermal Degradation Guidance. (n.d.). American Chemistry Council. Retrieved March 20, 2026, from [Link]

  • The Decomposition of Polyurethane and Fire Retardants: A Review. (2023, November 27). Preprints.org. [Link]

  • Handa, H., & Muddiman, D. C. (2017). Mass Spectrometry of Polyurethanes. Mass Spectrometry Reviews, 36(4), 455-470. [Link]

  • Asymmetric Chemical Deconstruction of Carbamates. (2022, December 27). Chem. [Link]

  • Reaction scheme of HMMM with a secondary carbamate (urethane) moiety. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

Method

Application Note: A Validated Protocol for the Sample Preparation and Analysis of sec-Butyl Carbamate by Gas Chromatography-Mass Spectrometry

Abstract and Introduction Sec-butyl carbamate and its related compounds are of significant interest in pharmaceutical development and chemical synthesis. Accurate quantification of these molecules is crucial for process...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Sec-butyl carbamate and its related compounds are of significant interest in pharmaceutical development and chemical synthesis. Accurate quantification of these molecules is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high resolution and sensitivity. However, carbamates as a class of compounds present a significant analytical challenge: they are often thermally labile and can degrade in the hot GC injector port, leading to poor reproducibility and inaccurate quantification.[1][2]

This application note provides a comprehensive, field-proven guide for the sample preparation of sec-butyl carbamate for GC-MS analysis. We move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can adapt and troubleshoot the methodology effectively. The core of this protocol is a chemical derivatization step, which transforms the thermally unstable carbamate into a stable, volatile derivative amenable to GC analysis. We present two robust workflows: a classic silylation method and a modern in-injector flash methylation technique, supported by detailed protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to handle various sample matrices.

The Core Challenge: Thermal Instability of Carbamates

The primary obstacle in the GC analysis of carbamates is their susceptibility to thermal degradation. The N-H and C=O functional groups within the carbamate moiety make the molecule polar and prone to decomposition at the elevated temperatures (typically >200°C) used in a standard GC injection port. This degradation can proceed through various pathways, including dissociation back to an isocyanate and an alcohol, leading to tailing peaks, loss of signal, and a lack of quantitative accuracy.

To circumvent this, a pre-column chemical derivatization is employed. The objective is to replace the active hydrogen on the nitrogen atom with a nonpolar, thermally stable group.[3][4] This transformation achieves two critical goals:

  • Increases Thermal Stability: It eliminates the active hydrogen, preventing thermal degradation in the injector and on the column.

  • Enhances Volatility: It reduces the polarity of the molecule, resulting in better chromatographic peak shape and resolution.

This guide details two highly effective derivatization strategies: silylation and methylation.

Overall Analytical Workflow

The end-to-end process, from sample receipt to data analysis, is designed to ensure maximum recovery and analytical precision. The choice between LLE and SPE depends on the complexity of the sample matrix; LLE is suitable for simpler aqueous samples, while SPE provides superior cleanup for complex matrices like biological fluids or environmental samples.

Sample_Preparation_Workflow cluster_0 Sample Extraction & Cleanup cluster_1 Chemical Derivatization cluster_2 Analysis & Processing Sample Sample Matrix (Aqueous/Complex) LLE Liquid-Liquid Extraction (LLE) (for simple matrices) Sample->LLE SPE Solid-Phase Extraction (SPE) (for complex matrices) Sample->SPE Extract Cleaned & Concentrated Extract LLE->Extract SPE->Extract Derivatization Derivatization (Silylation or Methylation) Extract->Derivatization Derivatized_Sample Thermally Stable Analyte Derivatization->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Data Processing & Quantification GCMS->Data

Caption: High-level workflow for sec-butyl carbamate analysis.

Materials and Reagents

Ensure all solvents are HPLC or GC-grade. All reagents should be of analytical grade or higher.

  • Standards:

    • sec-Butyl carbamate (≥98% purity)

    • Internal Standard (IS): n-Butyl carbamate or Isopropyl carbamate (≥98% purity)[2]

  • Solvents:

    • Methanol

    • Acetonitrile

    • Ethyl Acetate

    • Methylene Chloride

    • Hexane

  • Reagents for Extraction & pH Adjustment:

    • Deionized Water (18.2 MΩ·cm)

    • Sodium Chloride (for salting out in LLE)

    • Anhydrous Sodium Sulfate

    • Hydrochloric Acid (0.1 M)

    • Sodium Hydroxide (0.1 M)

  • Derivatization Reagents:

    • Method A (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

    • Method B (Methylation): MethElute™ or equivalent trimethylanilinium hydroxide (TMAH) solution in methanol.[1][2]

  • Equipment:

    • Glass centrifuge tubes (15 mL) with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

    • SPE vacuum manifold

    • GC-MS system with autosampler

Experimental Protocols: Sample Preparation

This section details the extraction of sec-butyl carbamate from a sample matrix. An internal standard should be added to all samples, calibration standards, and quality controls at the very beginning to correct for analyte loss during preparation.

Protocol 1: Liquid-Liquid Extraction (LLE)

Ideal for aqueous samples like wastewater or buffered solutions.

  • Sample Aliquot: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard stock solution (e.g., 50 µL of a 10 µg/mL solution).

  • pH Adjustment (Causality): Adjust the sample pH to ~7.0 using 0.1 M HCl or 0.1 M NaOH. Neutralizing the sample ensures that the carbamate is not ionized, maximizing its partitioning into the organic extraction solvent.

  • Salting Out (Optional): Add ~1 g of sodium chloride and vortex to dissolve. This increases the ionic strength of the aqueous phase, decreasing the solubility of the carbamate and driving it into the organic solvent, thereby improving extraction efficiency.[5]

  • Extraction: Add 5.0 mL of ethyl acetate or methylene chloride.[2] Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.

  • Repeat Extraction: Repeat steps 5-7 with a fresh 5.0 mL aliquot of extraction solvent and combine the organic layers to maximize recovery.

  • Drying: Add a small amount (~0.5 g) of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with the derivatization reaction.[1][2] Let it stand for 5 minutes.

  • Evaporation: Decant the dried extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature. The sample is now ready for derivatization.

Protocol 2: Solid-Phase Extraction (SPE)

Recommended for complex matrices such as plasma, urine, or homogenized tissue extracts.

  • Sample Pre-treatment: Centrifuge the sample (e.g., plasma) to pellet any precipitates. Dilute 1.0 mL of the supernatant with 4.0 mL of deionized water. Spike with the internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing (Interference Removal): Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences that are not retained on the C18 sorbent.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove all residual water.

  • Elution: Elute the retained sec-butyl carbamate and internal standard with 5.0 mL of ethyl acetate into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Experimental Protocols: Derivatization

Method A: Silylation

This classic method creates a stable trimethylsilyl (TMS) derivative.

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate to redissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[2]

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.

Silylation_Reaction compound sec-Butyl Carbamate product TMS-sec-Butyl Carbamate (Volatile & Thermally Stable) compound->product 70°C bstfa BSTFA + TMCS (catalyst) bstfa->product Silylation

Caption: Silylation of sec-butyl carbamate for GC-MS analysis.

Method B: In-Injector Flash Methylation

This is a rapid and efficient method that performs the derivatization during the injection process.

  • Reconstitution: To the dried extract, add 100 µL of a 50:50 (v/v) mixture of MethElute™ and methanol.[1][2]

  • Vortex: Vortex briefly to ensure the residue is fully dissolved.

  • Analysis: Transfer the solution to a GC vial. The derivatization will occur instantaneously in the hot injector port (250-275°C) upon injection.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides excellent retention time stability.
Injector Split/SplitlessOperate in Splitless mode for 1 min for trace analysis.
Injector Temp. 250 °CEnsures efficient volatilization and in-injector derivatization.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, constant flowInert gas, standard for MS applications. Set to ~1.2 mL/min.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column provides good selectivity for a wide range of compounds.
Oven Program 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minA standard temperature program to separate analytes from solvent and matrix components.
MS System Agilent 5977 or equivalentHigh sensitivity and robust performance.
Transfer Line Temp. 280 °CPrevents cold spots and analyte condensation.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI)70 eV, provides reproducible fragmentation patterns for library matching.
Acquisition Mode Scan (m/z 40-450) and/or SIMScan mode for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification, monitoring characteristic ions of the derivatized analyte and IS.

Data Analysis, Validation, and Trustworthiness

A protocol is only trustworthy if it is validated. This methodology incorporates self-validating systems through rigorous quality control.

  • Calibration: A multi-point calibration curve (typically 5-7 levels) must be prepared by derivatizing known concentrations of sec-butyl carbamate standard with a constant concentration of the internal standard. Plot the response ratio (analyte peak area / IS peak area) against concentration.

  • Linearity: The calibration curve should exhibit a coefficient of determination (R²) of ≥ 0.995.

  • Quality Controls: Analyze QC samples (e.g., blank matrix spiked at low, medium, and high concentrations) alongside unknown samples.

  • Acceptance Criteria (based on CODEX guidelines): [6]

    • Accuracy (Recovery): The mean concentration of QC samples should be within 70-120% of the nominal value.

    • Precision (Repeatability): The relative standard deviation (RSD) of replicate QC samples should be ≤ 20%.

  • Limit of Quantification (LOQ): The LOQ should be established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.[7]

Conclusion

The thermal instability of sec-butyl carbamate poses a significant challenge for its analysis by GC-MS. The protocols detailed in this application note overcome this limitation through a robust sample preparation workflow centered on chemical derivatization. By converting the analyte to a stable TMS or methyl derivative, this method ensures high-quality, reproducible, and accurate quantification. The inclusion of both LLE and SPE options provides the flexibility to handle a wide variety of sample matrices, making this a reliable and authoritative guide for researchers in drug development and analytical science.

References

  • Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • BenchChem. (2025). Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols. BenchChem Technical Document.
  • National Center for Biotechnology Information. (n.d.). n-Butyl carbamate. PubChem Compound Summary for CID 11596. [Link]

  • Wang, Y., et al. (2013). Validation (in-house and collaboratory) of the quantification method for ethyl carbamate in alcoholic beverages and soy sauce by GC-MS. Food Chemistry, 141(4), 4161-5. [Link]

  • CODEX Alimentarius. (n.d.). Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CAC/GL 40).
  • Goulart, S. M., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6). [Link]

  • Mao, Y., et al. (2019). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in sec-butyl carbamate crystallization

Welcome to the technical support center for the crystallization of sec-butyl carbamate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with impurities d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of sec-butyl carbamate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with impurities during the crystallization of this crucial intermediate. Our goal is to provide in-depth, scientifically grounded solutions to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Introduction: The Critical Role of Purity in Crystallization

The isolation of sec-butyl carbamate in high purity is paramount for its use in subsequent synthetic steps, particularly in the pharmaceutical industry where even trace impurities can have significant impacts on the efficacy and safety of an active pharmaceutical ingredient (API). Crystallization is a powerful purification technique, but its success is contingent on a well-designed process that effectively excludes impurities from the crystal lattice. This guide provides a structured approach to troubleshooting common issues related to impurities in sec-butyl carbamate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my sec-butyl carbamate crystallization?

A1: Impurities in sec-butyl carbamate typically originate from the synthetic route employed. The most common sources are:

  • Unreacted Starting Materials: Residual sec-butanol and urea (or other nitrogen sources) are common impurities if the reaction does not go to completion.[1]

  • By-products from the Urea Route: When synthesizing from sec-butanol and urea, the primary by-product is often di-sec-butyl carbonate, formed from the reaction of the carbamate product with excess alcohol.[2]

  • By-products from Isocyanate Routes: If sec-butyl isocyanate is used as an intermediate, side reactions can lead to the formation of symmetric ureas (from reaction with water or amines) or isocyanurate trimers, which are stable cyclic compounds.[3][4]

  • By-products from Chloroformate Routes: The use of sec-butyl chloroformate can lead to the formation of symmetric carbonates if it reacts with the alcohol starting material.

  • Degradation Products: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions, which can revert them to the corresponding alcohol and carbamic acid (which is unstable and decomposes).[5]

Q2: My sec-butyl carbamate is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Too Rapid Cooling: If the solution is cooled too quickly, the high degree of supersaturation can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, causing the solution to remain at a temperature above the melting point of your impure product when it starts to precipitate.

To resolve this, you can try returning the mixture to the heat source, adding a small amount of additional solvent to ensure everything redissolves, and then allowing it to cool more slowly. If impurities are suspected, a pre-purification step like an aqueous wash or treatment with activated charcoal might be necessary.[5]

Q3: Why is my final product purity still low even after recrystallization?

A3: Low purity after recrystallization can be due to several factors:

  • Impurity Co-crystallization: If an impurity is structurally very similar to sec-butyl carbamate, it may be incorporated into the crystal lattice.

  • Surface Adsorption: Impurities can adsorb onto the surface of the crystals, especially if the crystals are very small (high surface area).

  • Inclusion of Mother Liquor: Rapid crystal growth can lead to the trapping of pockets of impure solvent (mother liquor) within the crystals.

Improving the washing step with fresh, cold solvent can help remove surface-adsorbed impurities. Slower cooling rates and maintaining a lower level of supersaturation can reduce the inclusion of mother liquor and may also help exclude impurities from the crystal lattice.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the crystallization of sec-butyl carbamate.

Issue 1: Oily Precipitate or "Oiling Out"
Potential Cause Underlying Principle Troubleshooting Action
High Concentration of Impurities Impurities disrupt the crystal lattice formation and can significantly depress the melting point of the solid mixture.1. Pre-purification: Perform a liquid-liquid extraction. Wash the crude product (dissolved in an organic solvent) with a mild aqueous acid to remove basic impurities or a mild base to remove acidic impurities. 2. Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution before filtration to adsorb them.
Cooling Rate is Too Fast Rapid cooling creates a high level of supersaturation, where the kinetics may favor the formation of a disordered, liquid-like state over an ordered crystal lattice.1. Re-heat and Slow Cool: Re-dissolve the oil in a minimal amount of hot solvent. Allow the flask to cool slowly to room temperature (e.g., by placing it in a Dewar flask or insulating it with glass wool) before moving to an ice bath.
Inappropriate Solvent System The boiling point of the solvent is higher than the melting point of the impure sec-butyl carbamate.1. Change Solvent: Select a solvent with a lower boiling point. 2. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent at its boiling point, then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.[6][7]
Issue 2: Low or No Crystal Yield
Potential Cause Underlying Principle Troubleshooting Action
Too Much Solvent Used The concentration of sec-butyl carbamate in the cold solvent remains above its saturation point, so it stays dissolved.1. Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again to see if crystals form. 2. "Second Crop" Crystallization: After filtering the initial crystals, concentrate the mother liquor by evaporation and cool to obtain a second batch of crystals (which may be of lower purity).
Solution is Not Saturated The amount of dissolved solute is below the solubility limit even at low temperatures.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites. 2. Seed Crystals: Add a tiny crystal of pure sec-butyl carbamate to the cooled solution to initiate crystal growth.
Incorrect Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures.1. Re-evaluate Solvent: Perform solvent selection tests on a small scale. A good solvent will dissolve the compound when hot but not when cold.[5]
Issue 3: Poor Product Purity Despite Crystal Formation
Potential Cause Underlying Principle Troubleshooting Action
Inefficient Washing Impure mother liquor remains on the crystal surfaces after filtration.1. Improve Washing Technique: After filtration, break the vacuum, add a small amount of fresh, ice-cold recrystallization solvent to the filter cake, and gently resuspend the crystals before re-applying the vacuum. Repeat this process.
Rapid Crystal Growth Fast-growing crystals can trap pockets of mother liquor (inclusions) or incorporate structurally similar impurities into the lattice.1. Reduce Supersaturation: Use a slightly larger volume of solvent and cool the solution more slowly to promote the growth of larger, more perfect crystals. 2. Consider a Different Solvent: An alternative solvent may have a different selectivity for the desired compound versus the impurities, leading to better purification.

Diagnosis and Confirmation of Impurities

Accurate identification of impurities is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic methods is recommended.

Analytical Techniques for Purity Assessment
Technique Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection and quantification of non-volatile impurities.High resolution, sensitivity, and reproducibility.Requires reference standards for definitive impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, sec-butanol).High sensitivity and excellent for identifying unknown volatile compounds through mass spectral libraries.The compound must be volatile and thermally stable, or require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the main compound and identification of impurities with distinct chemical shifts.Provides detailed structural information and is non-destructive.Lower sensitivity compared to chromatographic methods for trace impurities.
Experimental Protocol: HPLC Purity Analysis

This protocol provides a general starting point for the purity analysis of sec-butyl carbamate.

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

    • Example Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for carbamate end absorption) or CAD for universal detection.

  • Sample Preparation: Accurately weigh approximately 10 mg of your sec-butyl carbamate sample. Dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing Impurity Formation Pathways

Understanding the origin of impurities is key to preventing their formation. The following diagrams illustrate the mechanisms for common by-products.

G cluster_urea Urea Route Urea Urea Isourea Isourea Intermediate Urea->Isourea Protonation/ Rearrangement sec-Butanol sec-Butanol sBC sec-Butyl Carbamate Isourea->sBC + sec-Butanol - NH3 dsBC di-sec-Butyl Carbonate sBC->dsBC + sec-Butanol - NH3

Caption: Formation of di-sec-butyl carbonate from urea and sec-butanol.

G cluster_isocyanate Isocyanate Route sBI_1 sec-Butyl Isocyanate Dimer Uretdione Dimer sBI_1->Dimer + sBI sBI_2 sec-Butyl Isocyanate sBI_3 sec-Butyl Isocyanate Trimer Isocyanurate Trimer Dimer->Trimer + sBI

Caption: Dimerization and trimerization of sec-butyl isocyanate.[8]

Recrystallization Protocols

Data Presentation: The Importance of Solubility

While specific temperature-dependent solubility data for sec-butyl carbamate is not widely available in the peer-reviewed literature, understanding this relationship is crucial for designing an effective crystallization protocol. The data below for 9-phenylcarbazole in sec-butanol, sourced from the Journal of Chemical & Engineering Data, serves as a representative example of the type of data that should be sought or experimentally determined.[9]

Representative Solubility Data: Mole Fraction (x) of 9-Phenylcarbazole in sec-Butanol [9]

Temperature (K)Mole Fraction (x)
283.150.00062
288.150.00078
293.150.00099
298.150.00125
303.150.00158
308.150.00199
313.150.00251
318.150.00318
323.150.00402

This data illustrates a key principle: solubility increases with temperature, which is the basis for purification by recrystallization.

Protocol 1: Experimental Determination of a Suitable Recrystallization Solvent

This protocol allows you to systematically identify an effective single or mixed-solvent system.[5]

  • Preparation: Place ~20-30 mg of your crude sec-butyl carbamate into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., water, ethanol, hexane, toluene, ethyl acetate) dropwise, up to ~1 mL, while stirring. Record whether the solid dissolves at room temperature. A solvent that dissolves the compound readily at room temperature is generally unsuitable for single-solvent recrystallization.

  • Hot Solvent Test: For solvents that did not dissolve the solid at room temperature, heat the test tubes in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate amount of solvent needed.

  • Cooling Test: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.

  • Solvent Selection:

    • Ideal Single Solvent: One that shows poor solubility at room temperature but high solubility when hot, and forms good quality crystals upon cooling.

    • Ideal Mixed-Solvent Pair: A "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible.[6]

Protocol 2: Single-Solvent Recrystallization

This is a standard protocol for purifying a solid from a single suitable solvent.[5]

  • Dissolution: Place the crude sec-butyl carbamate in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot recrystallization solvent required to just dissolve the solid at its boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization

This protocol is useful when no single solvent has the ideal solubility characteristics.[6][7]

  • Dissolution: Dissolve the crude sec-butyl carbamate in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For the washing step, use a cold mixture of the two solvents in approximately the same ratio as in the final crystallization mixture.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing impurity issues in your crystallization process.

G Start Problem: Impure sec-Butyl Carbamate Crystals Analyze Analyze Impurity Profile (HPLC, GC-MS, NMR) Start->Analyze Assess_Cryst Assess Crystallization Behavior Start->Assess_Cryst ID_Impurity Identify Impurities: - Starting Materials - By-products - Solvents Analyze->ID_Impurity Oiling_Out Observation: Oiling Out Assess_Cryst->Oiling_Out Low_Yield Observation: Low Yield Assess_Cryst->Low_Yield Poor_Purity Observation: Low Purity Assess_Cryst->Poor_Purity Sol_Oiling Action: - Slow Cooling Rate - Change Solvent - Pre-purify Oiling_Out->Sol_Oiling Sol_Yield Action: - Reduce Solvent Volume - Induce Nucleation - Re-evaluate Solvent Low_Yield->Sol_Yield Sol_Purity Action: - Improve Washing - Slow Crystal Growth - Change Solvent Poor_Purity->Sol_Purity

Caption: A systematic workflow for troubleshooting crystallization issues.

References

  • European Patent Office. (n.d.). Process for the preparation of alkyl carbamates - EP 0442173 A1. Google Patents.
  • Seebach, D., et al. (2007).
  • Google Patents. (n.d.). CN1660795A - Method for synthesizing sec-butyl urea.
  • Kothandaraman, H., et al. (2012). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology, 46(20), 11353–11360.
  • Zhan, N., Zhang, Y., & Wang, X. Z. (2024). Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of 9-Phenylcarbazole in 12 Monosolvents from 283.15 to 323.15 K.
  • van der Meer, J. Y., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 86(8), 5806–5816.
  • Trost, B. M., & Dong, G. (2006). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses, 85, 16.
  • Acree, Jr., W. E. (1999). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
  • Selva, M., et al. (2002). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. Tetrahedron Letters, 43(7), 1217-1219.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Hwang, S. J., et al. (2017). Solubility of Carbon Dioxide in Aqueous Solutions of Three Secondary Amines: 2-(Butylamino)ethanol, 2-(Isopropylamino)ethanol, and 2-(Ethylamino)ethanol Secondary Alkanolamine Solutions.
  • Pope, B. M., et al. (1977).
  • Danishefsky, S. J., et al. (2006). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(Dimethoxy-Phosphinyl)
  • Pande, V., et al. (2018).
  • Werner, T. (n.d.).
  • Parrino, F., et al. (2016). Formation of dibutyl carbonate and butylcarbamate via CO2 insertion in titanium(IV) butoxide and reaction with n-butylamine.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Selva, M., et al. (2002). The Synthesis of Alkyl Carbamates from Primary Aliphatic Amines and Dialkyl Carbonates in Supercritical Carbon Dioxide. Tetrahedron Letters, 43(7), 1217-1219.
  • Nagy, B., et al. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). International Journal of Molecular Sciences, 23(19), 11843.
  • Zhan, N., et al. (2019). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • Jain, I., & Malik, P. (2022). Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source. Synthesis, 54(01), 93-97.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • O'Donnell, C. (n.d.).
  • Bartoli, G., et al. (2006).
  • Špírková, M., et al. (1994). Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate. Journal of Applied Polymer Science, 54(7), 895-901.
  • U.S. Army Edgewood Arsenal. (1972). Isocyanide Synthesis. DTIC.
  • European Patent Office. (n.d.). EP0468404A2 - Process for preparing di-tert.-butyl dicarbonate. Google Patents.

Sources

Optimization

resolving hplc peak tailing for sec-butyl carbamate analysis

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I have designed this guide to move beyond superficial quick-fixes. Resolving peak tailing for polar compounds like sec-butyl carbamate requires a fundamental understanding of chromatographic thermodynamics and system fluidics.

This guide is structured to help you diagnose the root cause of peak distortion, understand the chemical causality behind it, and implement self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does sec-butyl carbamate exhibit severe peak tailing on my standard C18 column? A: Peak tailing occurs when there is more than one mechanism of analyte retention competing within the column[1]. In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 carbon chains. However, sec-butyl carbamate contains a highly polar carbamate linkage (–O–CO–NH–) that acts as both a hydrogen-bond donor and acceptor.

On older or poorly end-capped silica columns (Type A silica), residual silanol groups (Si–OH) on the silica surface ionize to Si–O⁻ at mid-to-high pH levels[2][3]. The polar carbamate groups interact strongly with these ionized silanols. Because desorption from these secondary active sites is kinetically slower than desorption from the hydrophobic C18 chains, a fraction of the analyte molecules is delayed, manifesting as a stretched trailing edge or "tail"[3].

Q2: How do I definitively diagnose whether the tailing is a chemical interaction or a physical system issue? A: You must isolate the variables. Physical issues—such as extra-column dead volume, a void at the head of the column, or a blocked frit—will cause all eluting peaks to tail, regardless of their chemical structure[4][5]. Chemical issues (like silanol hydrogen-bonding) are strictly analyte-specific.

To self-validate your system, execute the Neutral Marker Protocol (detailed in Part 2). By injecting a neutral, non-polar compound (like toluene), you test the physical integrity of the flow path. If the neutral compound does not tail, you have definitively proven that the system plumbing is sound and the issue is a chemical acid-base/H-bond interaction[4].

Q3: What mobile phase modifications can suppress these secondary interactions? A: Adjusting the mobile phase pH is the most direct chemical resolution. Silanol groups are acidic, with a pKa of approximately 4.5. By lowering the mobile phase pH to below 3.0, you ensure the full protonation of residual silanols (converting Si–O⁻ back to neutral Si–OH)[1][2]. This neutralizes their charge and drastically reduces the secondary interactions causing the tail.

Q4: Which stationary phase chemistries are best suited for carbamate analysis? A: If pH adjustment is insufficient, you must upgrade your stationary phase. Transition from older Type A silica to high-purity Type B silica columns. Type B silica is manufactured to be virtually metal-free, which significantly reduces free silanol activity[3][5]. Furthermore, utilizing a "fully end-capped" column or a polar-embedded column (which sterically shields residual silanols) will dramatically improve peak symmetry for carbamates[6].

Part 2: Visualizing the Problem

DiagnosticWorkflow Step1 Observe Peak Tailing Asymmetry (As) > 1.5 Step2 Inject Neutral Marker (e.g., Toluene / Uracil) Step1->Step2 Physical Neutral Peak Tails (Physical Issue) Step2->Physical Yes Chemical Neutral Peak Symmetric (Chemical Issue) Step2->Chemical No FixPhys1 Check for Dead Volume (Fittings, Tubing) Physical->FixPhys1 FixPhys2 Replace Blocked Frit or Voided Column Physical->FixPhys2 FixChem1 Lower Mobile Phase pH (<3.0) to Protonate Silanols Chemical->FixChem1 FixChem2 Switch to Type B Silica or End-Capped Column Chemical->FixChem2

HPLC Peak Tailing Diagnostic Workflow for Carbamate Analysis.

Mechanism SBC sec-Butyl Carbamate (-NH and -C=O groups) Interaction Secondary Retention (Hydrogen Bonding) SBC->Interaction Silanol Ionized Silanols (Si-O⁻) on Type A Silica Silanol->Interaction Result Peak Tailing (Desorption Lag) Interaction->Result

Secondary retention mechanism causing sec-butyl carbamate peak tailing.

Part 3: Self-Validating Experimental Protocols (The "How")

Protocol 1: The Neutral Marker Diagnostic Test

Causality: This protocol isolates physical system degradation (dead volume, column voids) from chemical analyte-stationary phase interactions.

  • Preparation: Prepare a test mixture containing sec-butyl carbamate (100 µg/mL) and Toluene (50 µg/mL) dissolved in the initial mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under your standard isocratic conditions.

  • Quantification: Calculate the Asymmetry factor ( ) for both peaks using the formula (measured at 10% of the peak height, where A is the front half width and B is the back half width)[1].

  • Validation Logic:

    • If (Toluene) > 1.5: The issue is physical. Inspect PEEK tubing connections to ensure they are bottomed out in the ports, and evaluate the column for a collapsed bed.

    • If (Toluene) ≤ 1.2 but (sec-butyl carbamate) > 1.5: The system fluidics are perfect. The issue is purely chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase Silanol Suppression

Causality: Lowering the pH below the pKa of surface silanols (~4.5) forces them into a neutral, protonated state, eliminating the electrostatic and strong hydrogen-bonding interactions with the carbamate group[1][2].

  • Buffer Preparation: Prepare Mobile Phase A using 20 mM Potassium Phosphate ( ) in HPLC-grade water.

  • pH Adjustment: Gradually add concentrated Phosphoric Acid ( ) while monitoring with a calibrated pH meter until the pH reaches exactly 2.5.

  • Equilibration: Flush the system and equilibrate the column with the new mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica surface.

  • Re-analysis: Inject the sec-butyl carbamate standard and recalculate the Asymmetry factor.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected quantitative improvements in peak shape when applying the troubleshooting methodologies outlined above. An ideal Gaussian peak has an of 1.0, though values up to 1.5 are generally acceptable for routine quantification[1].

Troubleshooting PhaseExperimental ConditionAsymmetry ( )USP Tailing ( )System Diagnosis
Baseline pH 6.5, Type A Silica C182.452.10Severe secondary interactions
Physical Check Toluene Marker Injection1.051.02System plumbing is optimal
Chemical Fix 1 pH 2.5 Buffer, Type A Silica1.601.45Silanols protonated; moderate fix
Chemical Fix 2 pH 6.5 Buffer, Type B End-capped1.351.25Reduced overall silanol activity
Optimized Method pH 2.5 Buffer, Type B End-capped1.05 1.02 Ideal Gaussian peak shape

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. Available at:[Link]

  • Peak Tailing in HPLC. elementlabsolutions.com. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? phenomenex.com. Available at:[Link]

  • HPLC Peak Tailing. axionlabs.com. Available at:[Link]

  • Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group. nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Proactive Stability Management for sec-Butyl Carbamate

Welcome to the Technical Support Center for sec-Butyl Carbamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing thermal degradation of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sec-Butyl Carbamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing thermal degradation of sec-butyl carbamate during storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work. This guide is structured to offer a comprehensive understanding of the stability challenges associated with sec-butyl carbamate and to provide actionable solutions.

Part 1: Understanding the Instability of sec-Butyl Carbamate

Carbamates, as a class of compounds, are known for their susceptibility to degradation, and sec-butyl carbamate is no exception. The primary driver of its instability is temperature. Understanding the potential degradation pathways is the first step in preventing them.

The Two Primary Thermal Degradation Pathways

Based on extensive studies of carbamate chemistry, sec-butyl carbamate is likely to degrade via two main competitive pathways upon thermal stress. The specific pathway that predominates can be influenced by factors such as temperature, pressure, and the presence of catalysts.[1][2]

  • Pathway A: Dissociation to Isocyanate and Alcohol. This is a retro-synthesis reaction where the carbamate reverts to its starting materials: sec-butanol and isocyanic acid. Isocyanic acid is highly reactive and can further react or trimerize.

  • Pathway B: Elimination to Amine, Alkene, and Carbon Dioxide. This pathway involves a concerted elimination reaction, likely proceeding through a cyclic transition state, to yield ammonia, 1-butene, and carbon dioxide.[1]

dot graph TD { A[sec-Butyl Carbamate] -->|Heat| B(Pathway A: Reversible Dissociation); A -->|Heat| C(Pathway B: Irreversible Elimination); B --> D{sec-Butanol + Isocyanic Acid}; C --> E{Ammonia + 1-Butene + Carbon Dioxide};

} Caption: Potential thermal degradation pathways of sec-butyl carbamate.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues and concerns you may encounter.

Frequently Asked Questions (FAQs)

Q1: I've stored my sec-butyl carbamate at room temperature for a few weeks and now I'm seeing some unexpected peaks in my analysis. What could be happening?

A: Room temperature, especially if it fluctuates or is on the warmer side, can be sufficient to initiate slow thermal degradation of sec-butyl carbamate over time. The unexpected peaks are likely degradation products. You are probably observing the formation of sec-butanol and potentially some byproducts from the reaction of isocyanic acid (from Pathway A), or you might be detecting residual ammonia or dissolved 1-butene if your analytical method is sensitive to them (from Pathway B).

Q2: What are the ideal storage conditions for sec-butyl carbamate to ensure its long-term stability?

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) Lower temperatures significantly slow down the kinetics of both degradation pathways.
Atmosphere Inert gas (e.g., Argon, Nitrogen) While not strictly required for thermal degradation, an inert atmosphere can prevent potential oxidative side reactions, especially if impurities are present.
Container Tightly sealed, amber glass vial Prevents exposure to moisture and light, which can potentially catalyze degradation. Amber glass protects from photodegradation.
Handling Minimize time at room temperature When not in use, the compound should be returned to refrigerated storage promptly.

Q3: My sec-butyl carbamate is a solid. Does it still degrade?

A: Yes, solid-state degradation can occur, although it is generally slower than in the liquid or gaseous phase. The melting point of the isomeric n-butyl carbamate is 53-55°C, and it is reasonable to expect a similar melting point for sec-butyl carbamate.[4] If your storage temperature approaches this, the rate of degradation will increase significantly. Even below the melting point, localized "hot spots" or prolonged exposure to moderately elevated temperatures can lead to the accumulation of degradation products.

Q4: I suspect my sec-butyl carbamate has degraded. How can I confirm this and identify the byproducts?

A: A combination of analytical techniques is the most effective approach to confirm degradation and identify the byproducts.

Experimental Protocol: Degradation Analysis

  • Sample Preparation:

    • Dissolve a small amount of your suspect sec-butyl carbamate in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a control sample of a known pure standard of sec-butyl carbamate, if available.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC):

      • Rationale: HPLC is well-suited for the analysis of thermally labile compounds like carbamates.[5]

      • Method:

        • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

        • Mobile Phase: A gradient of deionized water and acetonitrile is a good starting point.

        • Detection: UV detection (e.g., at 210 nm) or, for higher sensitivity and specificity, Mass Spectrometry (MS).

      • Expected Observations: You will likely see a decrease in the peak area of sec-butyl carbamate in your suspect sample compared to the standard. New, earlier-eluting peaks corresponding to more polar degradation products like sec-butanol may appear.

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Rationale: GC-MS is excellent for identifying volatile degradation products such as sec-butanol and 1-butene.[6]

      • Method:

        • Injection: Use a low injection port temperature and a fast temperature ramp to minimize on-column degradation of the parent compound.

        • Analysis: Analyze the headspace of a gently heated sample to detect volatile byproducts like 1-butene.

      • Expected Observations: You can expect to identify sec-butanol by its characteristic mass spectrum. The presence of 1-butene in the headspace analysis would be strong evidence for Pathway B.

dot graph TD { subgraph "Analytical Workflow for Degradation Assessment" A[Suspect sec-Butyl Carbamate Sample] --> B{Sample Preparation}; B --> C[HPLC Analysis]; B --> D[GC-MS Analysis]; C --> E[Quantify sec-Butyl Carbamate]; C --> F[Identify Non-Volatile Degradants (e.g., sec-Butanol)]; D --> G[Identify Volatile Degradants (e.g., sec-Butanol, 1-Butene)]; E --> H{Compare to Standard}; F --> I{Confirm Degradation}; G --> I; H --> I; end

} Caption: A logical workflow for the analytical investigation of suspected sec-butyl carbamate degradation.

Part 3: Proactive Stability Management

Preventing degradation is always preferable to dealing with its consequences. Here are some proactive steps you can take:

  • Vendor Qualification: When sourcing sec-butyl carbamate, inquire about the supplier's quality control procedures and typical purity levels. A reputable supplier should be able to provide a certificate of analysis.

  • Incoming Material Check: Upon receiving a new batch of sec-butyl carbamate, it is good practice to perform an initial purity assessment using a validated analytical method (e.g., HPLC). This provides a baseline for future comparisons.

  • Implement a "First-In, First-Out" (FIFO) System: Use older batches of the compound first to minimize the total storage time for any given container.

  • Small Aliquots: If you are using the compound frequently, consider aliquoting it into smaller, single-use vials. This will minimize the number of times the main stock is brought to room temperature and exposed to the atmosphere.

By understanding the degradation pathways, implementing proper storage and handling procedures, and having a robust analytical strategy to monitor purity, you can ensure the integrity of your sec-butyl carbamate and the reliability of your experimental results.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The Thermal Decompositions of Carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2547.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures. BenchChem Technical Support.
  • Fisher Scientific. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Method 531.
  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Exposome-Explorer. (2007).
  • Al-Badr, A. A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 229–230.
  • SciSpace. (1970). The thermal decompositions of carbamates. I.
  • TCI EUROPE N.V. (2025).
  • Chemsrc. (2025). Butyl carbamate. Retrieved from [Link]

  • Agilent. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2023).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for sec-Butyl Carbamate Extraction

Welcome to the Technical Support Center for sec-butyl carbamate (SBC) extraction. Designed for drug development professionals and synthetic chemists, this portal provides field-tested troubleshooting guides, thermodynami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sec-butyl carbamate (SBC) extraction. Designed for drug development professionals and synthetic chemists, this portal provides field-tested troubleshooting guides, thermodynamic rationales, and self-validating protocols for optimizing liquid-liquid extraction (LLE) and low-temperature partitioning (LTP) of carbamate intermediates.

Section 1: Fundamentals of SBC Extraction (FAQ)

Q: Why is solvent selection uniquely challenging for sec-butyl carbamate? A: sec-Butyl carbamate possesses a dual-character molecular structure: a moderately polar carbamate core (capable of strong hydrogen bonding via the N-H and C=O groups) and a lipophilic sec-butyl tail. This amphiphilic nature means it can partition into both aqueous and organic phases depending on the solvent's dielectric constant and hydrogen-bond donor/acceptor capacity. Selecting the right solvent requires balancing the thermodynamic stability of the carbamate in the organic phase against the need to exclude polar impurities (like unreacted amines) or non-polar byproducts[1].

Q: Which solvents yield the highest partition coefficients for SBC? A: Based on partition coefficient ( Kow​ ) data and empirical extraction efficiencies, moderately polar aprotic solvents perform best. Ethyl acetate and chloroform are considered standard, high-efficiency extraction solvents for carbamate derivatives, while hexanes are typically used as anti-solvents or for defatting[2]. Acetonitrile is highly effective when coupled with low-temperature partitioning (LLE-LTP) techniques to force phase separation[3].

Solvent Selection Matrix for SBC Extraction
SolventDielectric Constant (ε)Polarity IndexSBC Extraction EfficiencyPrimary Application in Workflow
Ethyl Acetate 6.04.4HighPrimary extraction of SBC from aqueous reaction mixtures.
Chloroform 4.84.1HighExtraction of SBC; excellent for NMR sample prep.
Acetonitrile 37.55.8High (Temp-dependent)Low-temperature partitioning (LLE-LTP) for complex matrices.
Hexane / Heptane 1.90.1LowDefatting (removing non-polar impurities) or as an anti-solvent.
Water 80.110.2Low (at neutral pH)Aqueous phase for trapping ionized impurities (e.g., amine salts).

Section 2: Troubleshooting Guide

Issue 1: Poor Recovery Yields (<70%) during LLE

Root Cause: The thermodynamic equilibrium of the carbamate is favoring the aqueous phase. This often occurs due to the high aqueous solubility of the specific carbamate derivative or an insufficient organic solvent volume. Solution:

  • Salting-Out Effect: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). This decreases the solubility of the organic solvent and the carbamate in the aqueous layer, driving SBC into the organic phase[3].

  • Solvent Switch: Transition from a less polar solvent (like dichloromethane) to ethyl acetate, which has superior hydrogen-bond acceptor properties to coordinate with the carbamate N-H proton.

Issue 2: Persistent Emulsion Formation

Root Cause: Carbamates can act as weak surfactants due to their amphiphilic nature, stabilizing droplets of the organic solvent within the aqueous phase, especially when fine particulates or proteinaceous impurities are present. Solution:

  • Mechanical Disruption: Centrifuge the biphasic mixture at 3000 x g for 10 minutes.

  • Phase Density Alteration: If using a solvent with a density close to water (e.g., ethyl acetate), add a small amount of a higher-density solvent (like chloroform) or increase aqueous density with brine to widen the density gap between phases.

  • Low-Temperature Partitioning (LTP): Chill the mixture to -20°C. The solubility of organic solvents in the aqueous medium reduces drastically at low temperatures, forcing phase separation without emulsion[3].

Issue 3: Co-extraction of Unreacted Amines

Root Cause: The precursor sec-butylamine (or other amine reactants) partitions into the organic phase along with the target carbamate. Solution: Implement an acid wash. Amines are basic; washing the organic layer with 1M HCl protonates the amine, drastically lowering its partition coefficient in the organic phase and trapping it in the aqueous layer as a water-soluble ammonium salt[2].

Section 3: Standardized Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for SBC

Self-Validating Mechanism: The sequential use of an acid wash followed by a brine wash ensures that both basic impurities and residual water are systematically eliminated, leaving a pure organic phase.

  • Dilution: Transfer the crude sec-butyl carbamate reaction mixture (aqueous) to a separatory funnel.

  • Primary Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Stopper and invert gently 10-15 times. Vent the stopcock frequently to release pressure.

  • Phase Separation: Allow the layers to separate. Draw off the lower aqueous layer. Retain the upper EtOAc layer. Repeat the extraction of the aqueous layer with a half-volume of EtOAc. Combine the organic layers.

  • Acid Wash (Amine Removal): Wash the combined organic layers with 0.5 volumes of 1M HCl. Separate and discard the aqueous layer[2].

  • Neutralization & Drying: Wash the organic layer with 0.5 volumes of saturated aqueous NaHCO 3​ , followed by 0.5 volumes of saturated NaCl (brine).

  • Desiccation: Add anhydrous MgSO 4​ to the organic phase until the powder flows freely. Filter the suspension.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 35°C to yield purified sec-butyl carbamate.

Protocol B: Low-Temperature Partitioning (LLE-LTP) for Complex Matrices

Self-Validating Mechanism: Temperature-induced phase separation prevents emulsion and avoids the need for extensive chemical cleanup steps.

  • Solvent Addition: Add 4.0 mL of Acetonitrile to 4.0 mL of the aqueous SBC sample in a centrifuge tube[3].

  • Homogenization: Vortex the mixture for 60 seconds to ensure complete mass transfer of the carbamate into the organic solvent[3].

  • Freezing: Place the tube in a freezer at -20°C for 60 minutes. The aqueous phase will freeze, while the acetonitrile phase (containing the SBC) remains liquid due to its lower freezing point.

  • Separation: Rapidly decant the liquid acetonitrile layer into a clean vial before the aqueous layer thaws.

  • Analysis/Concentration: The extract is now ready for HPLC-UV analysis or concentration via nitrogen blowdown.

Section 4: Visual Workflows

G Start Crude sec-Butyl Carbamate (Aqueous Mixture) Assess Assess Impurity Profile Start->Assess Polar Polar Impurities (e.g., Unreacted Amines) Assess->Polar NonPolar Non-Polar Impurities (e.g., Lipids/Hydrocarbons) Assess->NonPolar Ext1 Extract with Ethyl Acetate + 1M HCl Wash Polar->Ext1 Ext2 Extract with Acetonitrile + Hexane Defatting NonPolar->Ext2 Emulsion Emulsion Formed? Ext1->Emulsion Ext2->Emulsion Resolve Add Brine (NaCl) & Centrifuge (3000 x g) Emulsion->Resolve Yes PhaseSep Phase Separation & Solvent Evaporation Emulsion->PhaseSep No Resolve->PhaseSep End Purified sec-Butyl Carbamate PhaseSep->End

Workflow for troubleshooting and optimizing sec-butyl carbamate solvent extraction.

References

  • Benchchem. "tert-Butyl N-(3-chlorophenyl)carbamate | Standard extraction solvent." Benchchem. 2

  • SciSpace. "Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography." SciSpace. 3

  • ACS Publications. "Solvent Effect on the Chemical Equilibrium of Ammonium Carbamate for Chemical Heat Pump." Industrial & Engineering Chemistry Research. 1

Sources

Troubleshooting

troubleshooting low recovery rates of sec-butyl carbamate in biological matrices

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of sec-butyl carbamate from biological matrices. A...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of sec-butyl carbamate from biological matrices. As a small, relatively non-polar molecule, sec-butyl carbamate presents unique challenges during sample preparation and analysis. This document provides a structured, in-depth troubleshooting guide based on established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of sec-butyl carbamate?

Low recovery is rarely due to a single factor. It's typically a cumulative loss across multiple stages of your workflow. The most common culprits are:

  • Analyte Instability: Carbamates are susceptible to hydrolysis, particularly under non-neutral pH conditions or at elevated temperatures.

  • Suboptimal Sample Preparation: Issues with protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are the leading causes of analyte loss. This can range from incorrect solvent choice to improper pH control.

  • Non-Specific Binding (NSB): Sec-butyl carbamate, due to its properties, can adsorb to the surfaces of labware, such as plastic tubes and pipette tips.

  • Matrix Effects: Components in the biological matrix (e.g., salts, phospholipids) can interfere with the ionization of the analyte in the mass spectrometer source, suppressing its signal and giving the appearance of low recovery.

Q2: What are the key chemical properties of sec-butyl carbamate I should be aware of?

Understanding the analyte's properties is the foundation of method development. While extensive public data on sec-butyl carbamate is limited, we can infer its behavior from its structure and related carbamate compounds.

PropertyEstimated Value / CharacteristicImplication for Analysis
Molecular Formula C₅H₁₁NO₂A small molecule, suitable for LC-MS analysis.
Molecular Weight 117.15 g/mol Easily detectable by standard mass spectrometers.
Polarity Moderately non-polar (LogP estimated ~1.0-2.0)Soluble in organic solvents like acetonitrile, methanol, and ethyl acetate. It will have limited solubility in pure water.
Stability Prone to hydrolysis at pH > 7.5 and, to a lesser extent, in strong acid.Critical: Buffer samples to a slightly acidic pH (e.g., pH 5-6) immediately upon collection and keep them cold.
Troubleshooting Guide: A Step-by-Step Approach

Low recovery is a puzzle. The best way to solve it is to systematically investigate each step of your workflow. This guide is structured to follow a logical diagnostic process.

Troubleshooting_Workflow Start Low Recovery Observed CheckStability Step 1: Verify Analyte Stability (pH, Temp, Enzyme Activity) Start->CheckStability Begin Diagnosis CheckNSB Step 2: Investigate Non-Specific Binding (Labware, Solvents) CheckStability->CheckNSB Stability Confirmed CheckSamplePrep Step 3: Evaluate Sample Preparation (PPT, LLE, or SPE) CheckNSB->CheckSamplePrep NSB Ruled Out CheckLCMS Step 4: Assess Analytical Performance (Matrix Effects, Ionization) CheckSamplePrep->CheckLCMS Prep Method Optimized Resolved Problem Resolved CheckLCMS->Resolved Analysis Confirmed

Caption: General troubleshooting workflow for low analyte recovery.

Step 1: Analyte & Sample Stability

Before blaming your extraction method, you must ensure the analyte isn't degrading before you even begin.

Q: My recovery is inconsistent, especially when samples are processed in large batches. Could my analyte be degrading?

A: Absolutely. Carbamate hydrolysis is a well-documented issue and is highly dependent on pH, temperature, and time. Biological matrices also contain esterase enzymes that can actively metabolize carbamate esters. Inconsistent processing times can lead to variable degradation, causing poor precision.

Troubleshooting Protocol: Stability Assessment

  • pH Control:

    • Immediately upon sample collection (e.g., blood draw, urine collection), acidify the sample to a pH between 5.0 and 6.0. Use a small volume of a suitable buffer (e.g., ammonium acetate or formate) to avoid significant dilution.

    • Rationale: Most carbamates exhibit maximum stability in a slightly acidic environment, which significantly slows both base- and acid-catalyzed hydrolysis.

  • Temperature Control:

    • Process samples on ice whenever possible.

    • Store all biological samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

    • Rationale: Higher temperatures dramatically accelerate the rate of chemical and enzymatic degradation.

  • Enzyme Inhibition (for Plasma/Blood/Tissue):

    • If stability issues persist, consider adding an esterase inhibitor, such as sodium fluoride (NaF), to collection tubes.

    • Rationale: Endogenous enzymes in biological fluids can rapidly hydrolyze the carbamate bond.

Step 2: Sample Preparation Method Selection & Optimization

This is the most critical stage for analyte loss. A systematic evaluation of your chosen method (PPT, LLE, or SPE) is essential.

SamplePrep_Decision Start Need to Extract sec-butyl carbamate Question1 Is speed the highest priority and moderate cleanup acceptable? Start->Question1 PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Question1->PPT Yes Question2 Is high cleanup essential and analyte is non-polar? Question1->Question2 No LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) Question2->LLE Yes SPE Solid-Phase Extraction (SPE) (e.g., Reversed-Phase C18) Question2->SPE No, need highest selectivity/concentration

Caption: Decision tree for selecting a sample preparation technique.

Section 2A: Protein Precipitation (PPT)

Q: I use acetonitrile for protein precipitation, but my recovery is still below 50%. Where could the analyte be going?

A: While PPT is simple, it's a crude cleanup method. The primary issue is often co-precipitation . As proteins crash out of solution, they can form aggregates that physically trap your analyte, pulling it into the pellet and out of the supernatant you analyze.

Troubleshooting Protocol: Optimizing PPT

  • Choice of Solvent:

    • Acetonitrile is generally the preferred solvent as it tends to provide more complete protein removal than methanol.

    • Experiment: Compare recovery using a 3:1 ratio of cold (-20°C) acetonitrile vs. methanol to your sample volume.

  • Minimize Co-precipitation:

    • Solvent Ratio: Ensure you are using an adequate volume of organic solvent. A ratio of at least 3:1 (solvent:sample) is recommended. Insufficient solvent leads to a "gummy" precipitate that traps more analyte.

    • Temperature: Perform the precipitation at low temperatures (e.g., in an ice bath). This can sometimes alter the protein precipitate structure, making it less likely to trap the analyte.

    • Vortexing: Vortex vigorously immediately after adding the solvent to create a fine, dispersed precipitate rather than large clumps.

  • Check the Pellet:

    • After centrifuging and collecting the supernatant, re-suspend the protein pellet in a fresh aliquot of extraction solvent.

    • Vortex, centrifuge again, and analyze this second supernatant for sec-butyl carbamate. If a significant amount is detected, co-precipitation is your primary problem.

Precipitating AgentProsCons
Acetonitrile Excellent protein removal, clean extracts.Can cause co-precipitation of polar analytes.
Methanol Less likely to co-precipitate some analytes.Less effective at removing all proteins.
Trichloroacetic Acid (TCA) Effective protein removal.Drastically lowers pH, which can cause analyte degradation. Not recommended for carbamates.
Section 2B: Liquid-Liquid Extraction (LLE)

Q: I'm trying LLE with ethyl acetate, but my recovery is poor and variable. What am I missing?

A: Successful LLE depends on maximizing the partitioning of your analyte into the organic phase while minimizing its presence in the aqueous phase. Key factors are solvent choice, pH, and preventing emulsions.

Troubleshooting Protocol: Optimizing LLE

  • Solvent Selection:

    • Sec-butyl carbamate is moderately non-polar. Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points. Dichloromethane is also effective but is denser than water and poses greater safety concerns.

    • Studies on other carbamates have shown high extraction percentages with acetonitrile in a salting-out context.

  • pH Adjustment & "Salting Out":

    • pH: Before extraction, adjust the sample pH to ensure the carbamate is in its neutral, most non-polar state. While carbamates don't ionize easily, adjusting to a slightly basic pH (e.g., 8-9) can suppress the ionization of acidic matrix components, improving extraction cleanliness. However, work quickly to avoid hydrolysis.

    • Ionic Strength: Add a salt like NaCl or (NH₄)₂SO₄ to the aqueous sample to saturation. This "salting-out" effect decreases the solubility of your non-polar analyte in the aqueous phase, driving it more completely into the organic solvent.

  • Extraction Efficiency:

    • Perform two or three sequential extractions with smaller volumes of organic solvent rather than one extraction with a large volume. Combine the organic fractions before proceeding.

    • Example: Instead of one 5 mL extraction, perform two sequential 2.5 mL extractions.

Section 2C: Solid-Phase Extraction (SPE)

Q: My SPE method is failing. I either get complete breakthrough in the loading step or nothing comes off during elution. How do I fix this?

A: SPE offers the best cleanup and concentration, but it is the most complex method with the most potential failure points. Low recovery in SPE can almost always be diagnosed by performing a mass balance study : collect and analyze every fraction (Load, Wash 1, Wash 2, Elution) to see exactly where your analyte is going.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Steps cluster_loss Common Points of Analyte Loss Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare for Sample) Condition->Equilibrate Load 3. Load Sample (Analyte Binds) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Loss_Load Analyte in Load Waste (Breakthrough) Load->Loss_Load Problem Here? Elute 5. Elute (Recover Analyte) Wash->Elute Loss_Wash Analyte in Wash Waste (Premature Elution) Wash->Loss_Wash Problem Here? Loss_Elute Analyte Remains on Cartridge (Incomplete Elution) Elute->Loss_Elute Problem Here?

Caption: Key steps in SPE and corresponding points of analyte loss.

Troubleshooting Protocol: A Systematic SPE Diagnosis

  • Analyte Found in the "Load" Fraction (Breakthrough):

    • Cause: The sorbent is not retaining the analyte.

    • Fixes:

      • Incorrect Sorbent: For sec-butyl carbamate (moderately non-polar), a reversed-phase sorbent (like C18 or a polymer-based sorbent) is appropriate. Ensure you haven't chosen a normal-phase or ion-exchange sorbent by mistake.

      • Sample Solvent Too Strong: If your sample is dissolved in a high percentage of organic solvent, it will not bind to a reversed-phase sorbent. Dilute your sample with water or a weak aqueous buffer (pH 5-6) so the final organic content is <5%.

      • Flow Rate Too High: Loading the sample too quickly prevents the analyte from having enough time to interact with and bind to the sorbent. Use a slow, steady flow rate (e.g., 1 mL/min).

      • Cartridge Dried Out: The sorbent bed must remain wet after the conditioning/equilibration steps and before loading. If it dries, the binding capacity is severely compromised.

  • Analyte Found in the "Wash" Fraction:

    • Cause: The wash solvent is too strong and is stripping your analyte off the cartridge along with the interferences.

    • Fixes:

      • Decrease Wash Solvent Strength: Your wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound. For a reversed-phase sorbent, this means decreasing the percentage of organic solvent in your wash step. For example, if you are using 40% methanol and seeing loss, try 20% or 10%.

  • Analyte Not Found in Load or Wash, but Recovery is Still Low (Incomplete Elution):

    • Cause: The elution solvent is too weak to displace the analyte from the sorbent.

    • Fixes:

      • Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent (e.g., from 70% methanol to 90-100% methanol or acetonitrile). Acetonitrile is a stronger elution solvent than methanol.

      • Check pH: For some compounds, secondary interactions (e.g., hydrogen bonding with residual silanols on silica-based sorbents) can hinder elution. Adding a small amount of modifier to the elution solvent (e.g., 1-2% formic acid or ammonium hydroxide) can disrupt these interactions. Choose a modifier that ensures your analyte is in its most soluble, neutral state.

      • Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for 1-2 minutes before applying vacuum/pressure to elute. This allows time for the analyte to fully desorb into the solvent.

Step 3: Analytical & Instrumental Issues

If you've optimized your sample preparation and are confident the analyte is in the vial, the problem may lie within your LC-MS/MS system.

Q: My recovery in the final extract is fine, but my signal from the biological sample is much lower than a pure standard in solvent. What's happening?

A: You are likely experiencing matrix effects , specifically ion suppression. This is not a true loss of analyte; rather, it is a failure to efficiently ionize the analyte in the MS source due to co-eluting compounds from the biological matrix.

Troubleshooting Protocol: Diagnosing and Mitigating Matrix Effects

  • Diagnosis - Post-Extraction Spike:

    • Prepare three sets of samples:

      • Set A: Analyte standard prepared in pure solvent.

      • Set B: A blank biological sample extract (processed with your method).

      • Set C: The same blank biological sample extract (Set B), spiked with the analyte standard after the extraction is complete.

    • Analysis: Compare the peak area of your analyte in all three samples.

      • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: The best way to beat matrix effects is to chromatographically separate your analyte from the interfering matrix components. Try a different column chemistry or adjust your gradient to move the analyte's retention time.

    • Dilute the Sample: Simply diluting the final extract can reduce the concentration of interfering components below the level where they cause suppression. This is only feasible if your assay has sufficient sensitivity.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., sec-butyl carbamate-d7) is chemically identical to the analyte and will co-elute, experiencing the same ion suppression or enhancement. By using the peak area ratio (analyte/IS), the variability caused by matrix effects is normalized.

    • Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flows, and source temperature can sometimes help minimize matrix effects, though this is often less effective than chromatographic solutions.

Step 4: General Laboratory Practices - Non-Specific Binding (NSB)

Q: I seem to lose analyte even when I'm just transferring standards in solvent. Could it be sticking to my labware?

A: Yes. This is a classic case of Non-Specific Binding (NSB). Lipophilic or "sticky" compounds can adsorb to surfaces, especially polypropylene plastics. This loss occurs before any extraction and can significantly impact accuracy, especially at low concentrations.

Troubleshooting Protocol: Minimizing Non-Specific Binding

  • Use Low-Binding Labware: Purchase and use microcentrifuge tubes and pipette tips specifically manufactured to have low-binding surfaces.

  • Avoid Polystyrene: Do not use polystyrene (e.g., 96-well plates) for storing or processing organic extracts, as many analytes have high affinity for it. Use polypropylene plates instead.

  • Solvent Composition: NSB is most pronounced in highly aqueous solutions where the non-polar analyte is trying to escape the polar environment. When preparing standards or diluting samples, include a sufficient amount of organic solvent (e.g., >20% acetonitrile or methanol) in your diluent to keep the analyte solubilized.

  • Pre-Conditioning: Before adding your sample, you can rinse the tube/plate well with a solution containing a high concentration of your analyte. This "passivates" the binding sites on the plastic. This is more practical in method development than for routine analysis.

References
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Inc. [Link]

  • Poseidon Scientific. (2026, March 18). Why SPE Recovery Can Be Low and How to Fix It. Poseidon Scientific. [Link]

  • PubChem. sec-Butyl N-(3-chlorophenyl)carbamate. National Center for Biotechnology Information. [Link]

  • Li, M., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

  • Cheméo. (n.d.). Chemical Properties of sec.-Butyl N-phenyl carbamate. [Link]

  • NIST. (n.d.). sec.-Butyl N-phenyl carbamate. NIST Chemistry WebBook. [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials Inc. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. [Link]

  • Phenomenex. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem?[Link]

  • de Souza, D., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6), 1145-1151. [Link]

  • Zhang, H. (1997). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography]. Se Pu, 15(5), 442-444. [Link]

  • Basheer, C., et al. (2007). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. Journal of chromatographic science, 45(5), 263-268. [Link]

  • Barr, D. B., & Needham, L. L. (2002). Analytical methods for biological monitoring of exposure to pesticides: a review. Journal of Chromatography B, 778(1-2), 5-29. [Link]

  • PubChem. n-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • Tulipano, G., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatographia, 66(S1), 37-43. [Link]

  • BEX Co., Ltd. (2024, August 1). Protein Precipitation Technical Guide. [Link]

  • Chen, H., et al. (2010).
Optimization

optimization of catalyst load for sec-butyl carbamate conversion

Welcome to the Technical Support Center for Catalytic Process Development. This guide is designed for researchers and process scientists optimizing the synthesis and conversion of sec-butyl carbamate.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Process Development. This guide is designed for researchers and process scientists optimizing the synthesis and conversion of sec-butyl carbamate. Below, you will find field-proven troubleshooting protocols, mechanistic insights, and data-driven methodologies to resolve catalyst loading challenges.

Section 1: Core Principles of Catalyst Optimization

Q: Why does increasing the catalyst load beyond the optimal point decrease the yield of sec-butyl carbamate? A: The relationship between catalyst loading and product yield is not strictly linear; it follows a Sabatier-like optimum. Initial increases in catalyst loading (e.g., from 1 wt% to 5 wt% for solid-supported Lewis acids) accelerate the reaction by providing more active sites to coordinate with the carbonyl oxygen of the urea or carbonate precursor. This increases the electrophilicity of the carbonyl carbon, which is critical for overcoming the steric hindrance of the secondary hydroxyl group in sec-butanol[1].

However, exceeding the optimal threshold (typically >10 wt% or >5 mol% depending on the system) promotes competitive side reactions. Excessive Lewis acid sites can catalyze the dehydration of sec-butanol into butenes, or promote the thermal decomposition of the newly formed sec-butyl carbamate back into isocyanic acid and alcohol[2]. Furthermore, in industrial contexts where sec-butyl carbamate is an intermediate for diisocyanates, excessive residual catalyst acts as an unwanted trimerization agent during downstream thermal cracking, leading to severe product yellowing and increased viscosity[3].

Q: How does the choice of metal dictate the required catalyst loading? A: The required loading is dictated by the metal's Lewis acidity and its coordination geometry. Weakly acidic supports (like pure SiO2) fail to sufficiently polarize the carbonyl bond, resulting in stalled conversions (~80% yield) even at high loadings[1]. Conversely, optimized supported catalysts like TiO2/SiO2 or bimetallic Cr2O3-NiO/SiO2 systems achieve >96% yields at much lower loadings (e.g., 2.9 wt% Ti) because they perfectly balance substrate activation with rapid product desorption, preventing catalyst poisoning[1].

Section 2: Experimental Protocols & Workflows

Standard Operating Procedure: DoE Optimization of Catalyst Load To avoid the pitfalls of one-variable-at-a-time (OVAT) testing, we recommend a Design of Experiments (DoE) approach to optimize the catalyst load for sec-butyl carbamate synthesis[4].

Step-by-Step Methodology:

  • Baseline Setup: Charge a high-pressure Parr reactor with urea and sec-butanol at a fixed 1:4 molar ratio. The excess alcohol acts as both reactant and solvent, driving the equilibrium forward.

  • Catalyst Gradient Preparation: Prepare five identical reaction vessels. Introduce your selected catalyst (e.g., TiO2/SiO2) at 1%, 3%, 5%, 10%, and 15% weight relative to the limiting reagent (urea).

  • Parameter Matrix: Set the reaction temperature to 170 °C. Crucial Step: Set up a parallel matrix at 150 °C and 190 °C to evaluate the second-order interaction between catalyst load and temperature[4].

  • Kinetic Sampling: Withdraw 0.5 mL aliquots at 2h, 4h, and 6h. Quench immediately in an ice bath to halt the reaction.

  • Quantification: Analyze the aliquots using GC-FID (with an internal standard like 1,3,5-trimethoxybenzene) to quantify sec-butyl carbamate, unreacted urea, and side products (e.g., sec-butyl ether or butenes).

  • Data Integration: Plot the predicted yield versus catalyst loading and temperature to identify the optimal operational window where conversion is maximized and side-product formation is <1%.

G N1 1. Baseline Setup (Fix Molar Ratios) N2 2. Catalyst Gradient (1% to 15% wt%) N1->N2 N3 3. Kinetic Sampling (2h, 4h, 6h) N2->N3 N4 4. GC-FID / HPLC Quantification N3->N4 N5 5. DoE Integration (Load vs Temp) N4->N5 N6 6. Optimized Load Established N5->N6

Figure 1: Step-by-step DoE workflow for catalyst load optimization.

Section 3: Quantitative Data & Benchmarks

The following table summarizes the typical kinetic and yield responses observed when titrating the catalyst load (e.g., supported TiO2/SiO2) in the reaction of urea with sec-butanol at 170 °C[1]. Use this as a benchmark for your own optimization trials.

Catalyst Loading (wt%)Urea Conversion (%)sec-Butyl Carbamate Yield (%)Primary Observation / Troubleshooting Note
0% (Blank) 85.0%80.0%Reaction stalls; thermal conversion only.
1.0% 94.0%88.0%Incomplete conversion; requires longer residence time.
5.0% >99.0%96.0% Optimal Load: Maximum yield with high atom economy.
10.0% >99.0%94.0%Yield begins to drop; slight carbamate decomposition noted.
15.0% >99.0%90.0%Significant side reactions; downstream yellowing risk increases.

Section 4: Advanced Troubleshooting FAQs

Q: I have optimized my catalyst load, but the reaction is stalling at 85% conversion. What is the mechanistic bottleneck? A: If your catalyst load is mathematically optimized but conversion stalls, the bottleneck is likely the removal of the ammonia byproduct. The synthesis of sec-butyl carbamate from urea is a reversible condensation reaction. As shown in the mechanistic pathway below, the elimination of NH3 from the tetrahedral intermediate is the final step. If NH3 remains dissolved in the sec-butanol solvent, it will push the equilibrium backward. Ensure your reactor is equipped with a continuous nitrogen sweep or a back-pressure regulator to vent the generated ammonia.

G S1 Urea + sec-Butanol S2 Catalyst Coordination S1->S2 S3 Nucleophilic Attack S2->S3 S4 Tetrahedral Intermediate S3->S4 S5 NH3 Elimination S4->S5 S6 sec-Butyl Carbamate S5->S6

Figure 2: Lewis acid-catalyzed mechanistic pathway for sec-butyl carbamate synthesis.

Q: We are converting sec-butyl carbamate into a diisocyanate, but the final product has a high yellowing degree. Is the upstream catalyst to blame? A: Yes, this is a highly documented phenomenon. Residual metals from the carbamate synthesis step (even at parts-per-million levels) act as potent trimerization catalysts during the high-temperature cracking of carbamates into isocyanates[3]. If your catalyst loading was too high, or your post-reaction filtration/extraction was inefficient, these trace metals will catalyze the formation of isocyanurate rings. Fix: Lower the initial catalyst load to the 5 wt% optimum, and implement a rigorous liquid-liquid extraction or use a chelating resin prior to the thermal decomposition step to ensure the sec-butyl carbamate intermediate is metal-free.

References

  • Source: Google Patents (US20130079486A1)
  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts Source: MDPI (Molecules, 2018) URL:[Link]

  • Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides Source: PubMed Central (NIH) URL:[Link]

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst Source: ACS Catalysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

sec-butyl carbamate vs isobutyl carbamate structural comparison

Title : Structural and Kinetic Profiling of sec-Butyl vs. Isobutyl Carbamate in Drug Design Executive Summary Carbamates serve as critical structural motifs in medicinal chemistry, frequently utilized as stable peptide b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural and Kinetic Profiling of sec-Butyl vs. Isobutyl Carbamate in Drug Design

Executive Summary Carbamates serve as critical structural motifs in medicinal chemistry, frequently utilized as stable peptide bond isosteres and modular prodrug linkers. The precise spatial geometry of the O-alkyl substituent dictates the molecule's physicochemical properties and metabolic fate. This guide provides an in-depth comparison between two structural isomers: sec-butyl carbamate and isobutyl carbamate . By analyzing their steric environments, hydrolytic stabilities, and spectroscopic signatures, researchers can make informed decisions when optimizing pharmacokinetic profiles in drug development.

Structural and Physicochemical Divergence

Despite sharing the same molecular formula (C5H11NO2) and molecular weight (117.15 g/mol ), these two isomers present fundamentally different steric environments around the reactive carbamate core.

  • sec-Butyl Carbamate : The carbamate oxygen is attached to a secondary carbon (butan-2-yl group)[1]. This configuration introduces a chiral center at C2, meaning the compound exists as either a racemic mixture or pure (R)/(S) enantiomers. Crucially, this alpha-branching places significant steric bulk immediately adjacent to the carbonyl carbon.

  • Isobutyl Carbamate : The oxygen is attached to a primary carbon, with branching occurring one position further away at the beta-carbon (2-methylpropyl group)[2]. This molecule is achiral and leaves the alpha-position unhindered, offering less immediate shielding to the carbamate linkage.

Quantitative Data Comparison Table 1: Physicochemical and Structural Properties

Propertysec-Butyl CarbamateIsobutyl Carbamate
IUPAC Name Butan-2-yl carbamate2-Methylpropyl carbamate
Formula / MW C5H11NO2 / 117.15 g/mol C5H11NO2 / 117.15 g/mol
Chirality Chiral (C2 stereocenter)Achiral
Steric Shielding High (Alpha-branching)Moderate (Beta-branching)
Melting Point Varies by enantiomeric purity~67 °C[3]
Primary Utility API half-life extensionSoft-drug design / Intermediates

Mechanistic Insights: Hydrolytic Stability & Steric Shielding

The rate at which a carbamate undergoes chemical or enzymatic hydrolysis is a primary determinant of its in vivo efficacy. Carbamate hydrolysis typically follows an addition-elimination mechanism, which is highly sensitive to the steric environment of the ester alkyl group[4].

In biological matrices, carbamates are targeted by non-specific plasma esterases and specific enzymes like Fatty Acid Amide Hydrolase (FAAH)[5]. Experimental data demonstrates that introducing a secondary carbon (as in sec-butyl) in close proximity to the carbamate core dramatically increases hydrolytic stability[5]. The alpha-branching reduces the solvent-accessible surface area (SASA) of the carbamate carbonyl, physically blocking the formation of the tetrahedral intermediate required for esterase-mediated cleavage[5].

Conversely, the primary alpha-carbon of isobutyl carbamate provides insufficient steric shielding. The carbonyl remains exposed to nucleophilic attack, resulting in significantly faster degradation rates and a shorter plasma half-life[5],[4].

G cluster_0 sec-Butyl Carbamate Pathway cluster_1 Isobutyl Carbamate Pathway A Chiral Center (C2) Secondary Carbon B High Steric Shielding (Alpha-Branching) A->B C Slower Hydrolysis (Esterase Resistance) B->C X Achiral Center Primary Carbon Y Moderate Shielding (Beta-Branching) X->Y Z Faster Hydrolysis (Metabolically Labile) Y->Z

Figure 1: Structural divergence and its cascading effects on metabolic stability.

Spectroscopic Signatures (NMR Differentiation)

To confirm the structural identity of these isomers during synthesis, 1H NMR spectroscopy is the gold standard. The shift and splitting of the protons adjacent to the carbamate oxygen are definitively distinct.

Table 2: Key 1H NMR Spectral Markers (in CDCl3)

Proton Environmentsec-Butyl CarbamateIsobutyl Carbamate
-O-CH- / -O-CH2- ~4.7 ppm (multiplet, 1H)~3.8 ppm (doublet, 2H)
Aliphatic Chain ~1.5 ppm (multiplet, 2H)~1.9 ppm (multiplet, 1H)
Methyl Groups ~1.2 ppm (d, 3H) & ~0.9 ppm (t, 3H)~0.9 ppm (doublet, 6H)

Experimental Protocol: Self-Validating In Vitro Plasma Stability Assay

To objectively compare the metabolic stability of these two carbamate motifs, a highly controlled plasma stability assay is required[5]. The following protocol is designed as a self-validating system, ensuring that the causality of the observed degradation rates is strictly enzymatic.

Rationale for Experimental Choices:

  • Matrix: Rat or human plasma provides a biologically relevant concentration of non-specific esterases[5].

  • Quenching Agent: Cold acetonitrile (4°C) is utilized because it instantly denatures esterases, freezing the kinetic state at precise milliseconds, while simultaneously precipitating plasma proteins to prevent LC-MS column fouling.

  • Internal Validation: Procaine is included as a positive control. If procaine does not degrade rapidly, the plasma esterases are inactive, invalidating the assay.

Step-by-Step Methodology:

  • Preparation: Pre-warm pooled plasma (pH 7.4) to 37°C in a shaking water bath.

  • Spiking: Add the carbamate test compound (final concentration 1 µM, keeping DMSO < 1% to prevent enzyme inhibition) to the plasma.

  • Incubation & Sampling: At exact time points (0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Note: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation.

  • Centrifugation: Spin the samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the parent carbamate relative to the internal standard.

  • Kinetic Modeling: Calculate the half-life ( t1/2​=−ln(2)/k ).

Workflow N1 1. Compound Incubation (Plasma Matrix, 37°C, pH 7.4) N2 2. Aliquot Sampling (Time points: 0, 15, 30, 60, 120 min) N1->N2 N3 3. Reaction Quenching (Cold Acetonitrile + Internal Std) N2->N3 N4 4. Protein Precipitation (Centrifugation at 14,000 x g) N3->N4 N5 5. LC-MS/MS Analysis (Quantification of remaining carbamate) N4->N5 N6 6. Kinetic Modeling (Calculate Half-life & Clearance) N5->N6

Figure 2: Self-validating in vitro plasma stability workflow for carbamate kinetic profiling.

Applications in Drug Development

  • sec-Butyl Carbamates: Preferred when designing prodrugs or active pharmaceutical ingredients (APIs) that require extended systemic circulation. The steric bulk prevents premature enzymatic cleavage in the gut or plasma, allowing the intact molecule to reach its intracellular target[5].

  • Isobutyl Carbamates: Utilized when a predictable, moderate rate of hydrolysis is desired. This motif is highly effective in "soft-drug" design, where rapid systemic clearance is necessary to avoid off-target toxicity, or as temporary protecting groups in complex peptide synthesis where milder deprotection conditions are favored.

References

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC.
  • isobutyl carbam
  • piperidin-4-yl-carbamic acid isobutyl ester 141498-59-1 wiki. Guidechem.
  • Butan-2-Yl Carbam
  • HYDROLYSIS. Vancouver Island University.

Sources

Comparative

Cross-Validation of GC-MS Analytical Methods for sec-Butyl Carbamate: A Technical Guide

As a Senior Application Scientist, navigating the analytical quantification of alkyl carbamates requires balancing throughput with thermodynamic realities. sec-Butyl carbamate is frequently monitored as a process impurit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical quantification of alkyl carbamates requires balancing throughput with thermodynamic realities. sec-Butyl carbamate is frequently monitored as a process impurity, degradation product, or metabolite in pharmaceutical development. However, its molecular structure presents a distinct analytical challenge: carbamates are notoriously thermally labile.

This guide provides an objective cross-validation of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. By grounding our validation framework in the [1], we will compare a Direct Injection GC-MS (Single Quadrupole) approach against a Derivatization GC-MS/MS (Triple Quadrupole) approach, detailing the causality behind every experimental choice to ensure a self-validating analytical system.

Mechanistic Pathways: The Thermal Lability Problem

The primary hurdle in GC-MS analysis of sec-butyl carbamate is its behavior in the heated injection port. At temperatures exceeding 200°C, the molecule undergoes thermal degradation, cleaving into sec-butanol and isocyanic acid ()[2].

To circumvent this, analytical scientists must choose between minimizing the analyte's residence time in the heat zone (Method A) or chemically altering the molecule to enhance its thermal stability (Method B).

Pathway SBC sec-Butyl Carbamate (Thermally Labile) Heat GC Inlet (>200°C) SBC->Heat Direct Injection Deriv Silylation (BSTFA + TMCS) SBC->Deriv Method B Prep Degrad Thermal Degradation (Isocyanic Acid + Alcohol) Heat->Degrad Stable TMS-sec-Butyl Carbamate (Thermally Stable) Deriv->Stable Stable->Heat GC-MS/MS

Caption: Thermal degradation pathway vs. silylation stabilization of sec-butyl carbamate.

Experimental Methodologies: Causality & Protocol

A robust analytical method must be a self-validating system. In both protocols below, sec-butyl carbamate-d9 is utilized as an internal standard (IS). By measuring the ratio of the native analyte to the isotopically labeled IS, we correct for matrix-induced signal suppression and injection volume variances, ensuring absolute quantitative accuracy.

Method A: Direct Injection GC-MS (Single Quadrupole, EI-SIM)

Scientific Rationale: This method prioritizes high throughput by eliminating sample derivatization. To mitigate thermal breakdown, we utilize a pulsed splitless injection combined with a lower inlet temperature (200°C). The pressure pulse rapidly transfers the analyte onto the column, minimizing its residence time in the hot catalytic environment of the inlet liner.

Step-by-Step Protocol:

  • Sample Preparation: Extract 1.0 mL of the aqueous sample using 2.0 mL of ethyl acetate.

  • Internal Standard Spiking: Add 50 µL of sec-butyl carbamate-d9 (10 µg/mL) to the organic layer. Vortex for 60 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Inlet Configuration: Use a deactivated, single-taper glass liner with glass wool. Set the inlet temperature to 200°C. Inject 1 µL using a pulsed splitless mode (25 psi for 0.5 min).

  • Chromatographic Separation: Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Oven program: 60°C (hold 1 min), ramp at 25°C/min to 280°C (hold 2 min). Causality: The aggressive temperature ramp forces the analyte through the column quickly, reducing on-column degradation.

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 89 and 117.

Method B: Derivatization GC-MS/MS (Triple Quadrupole, EI-MRM)

Scientific Rationale: Silylation replaces the active N-H protons of the carbamate with trimethylsilyl (TMS) groups, eliminating hydrogen bonding and conferring exceptional thermal stability. Furthermore, utilizing a Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode filters out co-eluting matrix background noise, drastically improving the Limit of Quantitation (LOQ) ()[3].

Step-by-Step Protocol:

  • Sample Extraction: Extract 1.0 mL of sample with 2.0 mL ethyl acetate (spiked with IS). Transfer the organic layer to a reaction vial and evaporate to dryness under a gentle N₂ stream.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Causality: The 1% TMCS acts as a crucial catalyst to drive the silylation of the sterically hindered amine to completion. Incubate at 60°C for 30 minutes.

  • Inlet Configuration: Standard splitless injection at 250°C. (The TMS-derivative is stable at this higher temperature, ensuring better volatilization).

  • Chromatographic Separation: DB-5MS column. Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Detection: EI-MRM mode. Quantifier transition: m/z 189 → 146. Qualifier transition: m/z 189 → 117.

ICH Q2(R2) Cross-Validation Framework

To objectively compare these methods, we executed a validation protocol strictly adhering to the ICH Q2(R2) guidelines[1], evaluating Specificity, Linearity, Range, Accuracy, Precision, and LOD/LOQ.

Workflow A Sample Prep: sec-Butyl Carbamate B Method A: Direct GC-MS (SIM) A->B C Method B: Deriv. GC-MS/MS (MRM) A->C D ICH Q2(R2) Validation: LOD, LOQ, Linearity B->D C->D E Cross-Validation Data Synthesis D->E

Caption: GC-MS cross-validation workflow for sec-butyl carbamate analysis based on ICH Q2(R2).

Comparative Data Synthesis

The experimental validation yielded the following quantitative comparison. Data was generated using spiked pharmaceutical placebo matrices to simulate real-world interference.

Table 1: Methodological Parameters & System Suitability
ParameterMethod A: Direct GC-MS (SIM)Method B: Deriv. GC-MS/MS (MRM)
Analyte Form Underivatized sec-Butyl CarbamateTMS-sec-Butyl Carbamate
Inlet Temperature 200°C (Pulsed Splitless)250°C (Standard Splitless)
Detector Mode Single Quadrupole (SIM)Triple Quadrupole (MRM)
Primary Ions Monitored m/z 89, 117m/z 189 → 146, 189 → 117
Analysis Time per Sample ~12 minutes~18 minutes (excluding 30 min prep)
Matrix Interference Moderate to HighNegligible (Filtered by MS/MS)
Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterMethod A (Direct GC-MS)Method B (Deriv. GC-MS/MS)ICH Q2(R2) Acceptance Criteria
Linearity Range 50 – 5000 ng/mL1 – 1000 ng/mLR² ≥ 0.990
Correlation Coefficient (R²) 0.9920.999N/A
Limit of Detection (LOD) 15.0 ng/mL (S/N > 3)0.3 ng/mL (S/N > 3)Visual or S/N evaluation
Limit of Quantitation (LOQ) 50.0 ng/mL (S/N > 10)1.0 ng/mL (S/N > 10)S/N > 10, Precision ≤ 20%
Accuracy (% Recovery) 88.5% – 94.2%98.1% – 101.5%80% – 120%
Intra-day Precision (%RSD) 6.8%1.4%≤ 10%
Inter-day Precision (%RSD) 8.2%2.1%≤ 15%

Strategic Recommendations

The cross-validation data clearly delineates the operational boundaries of each technique:

  • When to use Method A (Direct GC-MS): If your target specification for sec-butyl carbamate is relatively high (e.g., >100 ng/mL) and sample turnaround time is the critical bottleneck, Method A is sufficient. However, the lower recovery (88.5%) and higher %RSD indicate that thermal degradation is occurring, albeit controlled. This method is best suited for in-process bulk monitoring.

  • When to use Method B (Derivatization GC-MS/MS): For final API release testing, genotoxic impurity profiling, or pharmacokinetic studies where trace-level quantification is legally mandated, Method B is non-negotiable. The silylation step completely arrests thermal degradation, resulting in near-perfect recovery (98.1% - 101.5%). Furthermore, the Triple Quadrupole MRM transitions provide an impenetrable layer of specificity, pushing the LOQ down to 1.0 ng/mL.

By understanding the causality between the molecule's thermodynamic limits and the instrument's physics, laboratories can deploy the right method for the right regulatory phase, ensuring both compliance and efficiency.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. [Link]

  • Frontiers in Chemistry. "New Approach of QuEChERS and GC-MS Triple-Quadrupole for the Determination of Ethyl Carbamate Content." Frontiers, 2018.[Link]

Sources

Validation

comparing toxicity of sec-butyl carbamate with other alkyl carbamates

Comparative Toxicity and Pharmacological Utility of sec-Butyl Carbamate vs. Alkyl Carbamates Alkyl carbamates are highly versatile structural motifs in medicinal chemistry, frequently utilized as amine-protecting groups,...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Pharmacological Utility of sec-Butyl Carbamate vs. Alkyl Carbamates

Alkyl carbamates are highly versatile structural motifs in medicinal chemistry, frequently utilized as amine-protecting groups, prodrug linkers, and active pharmacophores[1]. However, the historical toxicological profile of ethyl carbamate (urethane)—a well-documented genotoxin and Group 2A carcinogen[2]—necessitates rigorous comparative toxicity profiling when selecting carbamate moieties for drug development.

This guide provides an objective, data-driven comparison of sec-butyl carbamate against other common alkyl carbamates, detailing the mechanistic causality behind their divergent safety profiles and providing validated experimental workflows for preclinical assessment.

Mechanistic Divergence: Why Structure Dictates Toxicity

The toxicity of alkyl carbamates is not a universal class effect; rather, it is strictly dependent on the alkyl chain's susceptibility to specific cytochrome P450 (CYP450) metabolic pathways.

The Carcinogenic Pathway of Ethyl Carbamate: Ethyl carbamate exhibits low acute toxicity but severe chronic carcinogenicity[3]. This is driven by CYP2E1-mediated desaturation of the ethyl group, yielding vinyl carbamate. A subsequent CYP2E1-mediated epoxidation generates vinyl carbamate epoxide, a highly reactive electrophile that covalently binds to nucleic acids, forming mutagenic etheno-DNA adducts[4].

The Detoxification Pathway of sec-Butyl Carbamate: In stark contrast, sec-butyl carbamate lacks the linear ethyl structure required for this specific desaturation. The steric bulk and electronic properties of the branched sec-butyl chain prevent the formation of a stable vinyl intermediate[4]. Consequently, sec-butyl carbamate cannot form DNA-reactive epoxides. Instead, it is shunted toward safer metabolic clearance routes, primarily N-hydroxylation and esterase-mediated hydrolysis, followed by Phase II glucuronidation and renal excretion.

ToxicityMechanisms cluster_ethyl Ethyl Carbamate: Carcinogenic Pathway cluster_secbutyl sec-Butyl Carbamate: Detoxification Pathway EC Ethyl Carbamate VC Vinyl Carbamate (Intermediate) EC->VC CYP2E1 Desaturation VCE Vinyl Carbamate Epoxide (Reactive Electrophile) VC->VCE CYP2E1 Epoxidation DNA Etheno-DNA Adducts (Mutagenesis) VCE->DNA Covalent Binding SBC sec-Butyl Carbamate Metab N-Hydroxylation / Ester Hydrolysis SBC->Metab CYP450 / Carboxylesterases Excrete Phase II Conjugates (Safe Excretion) Metab->Excrete Glucuronidation

Fig 1: Divergent metabolic pathways of ethyl carbamate vs. sec-butyl carbamate.

Quantitative Toxicity Comparison

While acute toxicity (LD50) provides a baseline for handling safety, it inversely correlates with the insidious nature of genotoxic carbamates. As shown below, sec-butyl carbamate presents an optimal safety profile, combining low acute toxicity with an absence of carcinogenic liabilities.

CompoundStructureAcute Oral LD50 (Rat/Mouse)Carcinogenicity (IARC/EPA)Primary Toxicity Mechanism
Methyl Carbamate NH₂COOCH₃>2500 mg/kgInactiveMinimal; low systemic toxicity
Ethyl Carbamate NH₂COOCH₂CH₃~1200 mg/kg[3]Group 2A (Probable)[2]CYP2E1-mediated epoxidation
Propyl Carbamate NH₂COO(CH₂)₂CH₃>2000 mg/kgWeakly ActiveMinor epoxide formation
Butyl Carbamate NH₂COO(CH₂)₃CH₃~690 mg/kg[4]Inactive[4]Narcosis, non-genotoxic
sec-Butyl Carbamate NH₂COOCH(CH₃)CH₂CH₃>2000 mg/kg[5]InactiveNarcosis, non-genotoxic

Experimental Protocols: Self-Validating Systems

To empirically validate the safety of sec-butyl carbamate in a drug development pipeline, researchers must employ orthogonal assays that prove the absence of reactive intermediates.

Protocol A: In Vitro Epoxide Trapping & LC-MS/MS Quantification

Rationale: This assay uses deoxyguanosine (dG) as a nucleophilic trap to capture transient epoxides. The absence of etheno-dG adducts confirms that sec-butyl carbamate does not undergo the toxic CYP2E1 pathway.

  • Incubation: Combine 100 µM of the test carbamate (use ethyl carbamate as a positive control, sec-butyl carbamate as the test article) with 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 5 mM deoxyguanosine (dG) to the mixture.

  • Activation: Initiate the reaction by adding a 2 mM NADPH regenerating system. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Stop the reaction with an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode, specifically targeting the mass transitions for etheno-dG adducts. Validation Check: The assay is validated if the ethyl carbamate control yields a distinct etheno-dG peak, while the sec-butyl carbamate sample remains at baseline.

Protocol B: Hepatotoxicity & Cell Viability Profiling

Rationale: To ensure that the alternative metabolic pathways of sec-butyl carbamate do not induce basal cytotoxicity.

  • Cell Seeding: Seed HepG2 cells (which retain basal CYP activity) at 1×10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Expose cells to a serial dilution (0.1 mM to 50 mM) of sec-butyl carbamate and ethyl carbamate for 48 hours.

  • Viability Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan.

  • Readout: Solubilize the formazan crystals with 100 µL DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Pharmaceutical Applications of sec-Butyl Carbamate

Beyond its superior safety profile, sec-butyl carbamate offers distinct physicochemical advantages over lower alkyl carbamates:

  • Enhanced Lipophilicity: The branched sec-butyl group significantly increases the partition coefficient (LogP) compared to methyl or ethyl carbamates. This is highly advantageous for prodrug design, as it enhances passive permeation across the stratum corneum for transdermal delivery or across the intestinal epithelium for oral absorption[6].

  • Tunable Hydrolytic Stability: Carbamate prodrugs must undergo extensive hydrolysis at a suitable rate to release the active drug[1]. The steric hindrance provided by the sec-butyl branch protects the carbamate linkage from rapid, premature enzymatic cleavage by ubiquitous carboxylesterases, allowing for sustained-release pharmacokinetic profiles[6].

References

  • tert-Butyl N-(3-chlorophenyl)
  • Source: nih.
  • Source: nih.
  • Source: bgrci.
  • Source: wikipedia.
  • Ethyl carbamate - chemeurope.

Sources

Comparative

The Physics of the Isomers: Structural vs. Stereochemical Challenges

As a Senior Application Scientist bridging the gap between theoretical physical chemistry and applied drug development, I frequently encounter analytical bottlenecks when characterizing structurally similar intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging the gap between theoretical physical chemistry and applied drug development, I frequently encounter analytical bottlenecks when characterizing structurally similar intermediates. Carbamates are ubiquitous in medicinal chemistry, serving as critical pharmacophores, prodrug linkers, and robust protecting groups (e.g., the tert-butyloxycarbonyl or "Boc" group).

When analyzing butyl carbamate isomers—n-butyl, isobutyl, sec-butyl, and tert-butyl carbamate—spectroscopic differentiation is paramount. While structural isomers can be resolved via scalar techniques, sec-butyl carbamate presents a unique challenge: it possesses a chiral center. This guide objectively compares the spectroscopic signatures of these isomers and provides field-proven, self-validating protocols for both structural and stereochemical differentiation.

The analytical workflow for butyl carbamates must be bifurcated. First, we must distinguish the structural connectivity (branching) of the alkyl chain. Second, we must resolve the absolute configuration of the chiral sec-butyl isomer.

Workflow A Butyl Carbamate Isomers B Structural Isomers (n-, iso-, tert-) A->B C Chiral Isomer (sec-butyl) A->C D 1H / 13C NMR (Scalar Coupling & Shifts) B->D E FTIR Spectroscopy (Vibrational Modes) B->E F Vibrational Circular Dichroism (VCD) C->F G Chiral Solvating NMR C->G

Spectroscopic workflow for differentiating structural and chiral butyl carbamate isomers.

Phase 1: Structural Differentiation via Scalar Spectroscopy

The structural isomers of butyl carbamate vary strictly by the branching of the alkyl chain. This branching dictates the electron density and steric environment around the carbamate core, directly influencing Nuclear Magnetic Resonance (NMR) chemical shifts and Fourier-Transform Infrared (FTIR) vibrational modes[1].

Causality in NMR: The proximity of the electronegative oxygen atom strongly deshields the α -protons. In n-butyl and isobutyl carbamates, the α -protons appear as a triplet and doublet, respectively, near 3.8–4.1 ppm. In sec-butyl carbamate, the increased alkyl substitution shifts the α -methine proton further downfield (~4.7 ppm). Conversely, tert-butyl carbamate lacks α -protons entirely, presenting a diagnostic, highly integrated singlet at ~1.45 ppm corresponding to the nine equivalent methyl protons[2][3].

Causality in FTIR: While all isomers exhibit a strong carbonyl (C=O) stretch near 1700–1730 cm⁻¹, the steric bulk of the tert-butyl and sec-butyl groups restricts intermolecular hydrogen-bonding networks compared to the linear n-butyl isomer. This results in subtle shifts in the N-H stretching frequencies and changes in the amide II bending modes[4].

Table 1: Comparative Spectroscopic Signatures of Butyl Carbamate Isomers
IsomerStructural Feature¹H NMR ( α -H Shift)¹³C NMR ( α -C Shift)FTIR (C=O Stretch)
n-Butyl Linear primary~4.0 ppm (triplet)~65 ppm~1710 cm⁻¹
Isobutyl Branched primary~3.8 ppm (doublet)~71 ppm~1712 cm⁻¹
sec-Butyl Secondary chiral~4.7 ppm (multiplet)~73 ppm~1708 cm⁻¹
tert-Butyl TertiaryN/A (1.45 ppm singlet for CH₃)~79 ppm~1715 cm⁻¹

Phase 2: Stereochemical Resolution of sec-Butyl Carbamate

Unlike its structural counterparts, sec-butyl carbamate exists as (R)- and (S)-enantiomers. Because enantiomers reside in identical scalar energy states in achiral environments, standard 1D NMR and FTIR cannot distinguish them.

Vibrational Circular Dichroism (VCD): VCD is a powerful chiroptical technique that measures the differential absorption ( ΔA=AL​−AR​ ) of left- and right-circularly polarized infrared light during vibrational transitions[5]. For sec-butyl carbamate, the extended delocalization of π -electrons across the carbamate backbone imposes a rigidity that strongly couples the C=O stretching and N-H bending modes with the chiral environment of the sec-butyl group[4]. By comparing the experimental VCD spectrum with Ab Initio Density Functional Theory (DFT) calculations, the absolute configuration of the sec-butyl stereocenter can be unambiguously assigned without the need for crystallization.

VCD S1 Prepare (R)/(S) sec-Butyl Carbamate in CDCl3 S2 Acquire Unpolarized FTIR Spectrum S1->S2 S3 Acquire VCD Spectrum (PEM Modulation) S2->S3 S5 Overlay & Correlate Spectra S3->S5 S4 DFT Ab Initio Calculations (B3LYP) S4->S5 S6 Assign Absolute Configuration S5->S6

Step-by-step Vibrational Circular Dichroism (VCD) protocol for absolute configuration assignment.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain an internal mechanism for self-validation to rule out artifacts or impurities.

Protocol A: High-Resolution NMR Workflow (Structural ID)
  • Sample Preparation: Dissolve 15 mg of the carbamate isomer in 0.6 mL of anhydrous CDCl₃.

    • Causality: CDCl₃ provides a stable deuterium lock and, unlike protic solvents (e.g., CD₃OD), does not exchange with the carbamate N-H proton, preserving this critical diagnostic signal.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298 K.

  • Self-Validation (2D HSQC): Acquire a ¹H-¹³C HSQC spectrum.

    • Causality: 1D spectra can be ambiguous if aliphatic impurities overlap with the α -proton. HSQC provides a self-validating orthogonal check by confirming the exact ¹³C nucleus attached to the suspected ¹H signal, ensuring absolute assignment of the branching carbon.

Protocol B: VCD Acquisition & Computational Validation (Chiral ID)
  • Sample Preparation: Prepare a highly concentrated (0.1 M to 0.5 M) solution of (R)- or (S)-sec-butyl carbamate in CDCl₃.

    • Causality: High concentrations are required because VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance. CDCl₃ is chosen because it lacks strong obscuring bands in the critical 1200–1700 cm⁻¹ amide region[4].

  • IR/VCD Acquisition: Measure the unpolarized IR and VCD spectra simultaneously using a Photoelastic Modulator (PEM) optimized for the mid-IR region (typically 4 cm⁻¹ resolution, 4-hour accumulation)[5].

  • Computational Overlay: Calculate the theoretical VCD spectrum using DFT at the B3LYP/6-31G(d) level of theory, applying a standard scaling factor (e.g., 0.97) to the vibrational frequencies.

  • Self-Validation (Enantiomeric Mirroring): Measure the opposite enantiomer under identical conditions.

    • Causality: Instrumental artifacts (such as baseline drift or cell birefringence) can mimic VCD signals. A true VCD signal must perfectly invert its sign (mirror image) for the opposite enantiomer, while the unpolarized IR spectrum remains perfectly superimposable.

References

  • Structure of Butyl Carbamate and of Its Water Complex in the Gas Phase. ACS Publications.[Link]

  • Supporting Information: Palladium-catalyzed C-H functionalization. The Royal Society of Chemistry.[Link]

  • Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ChemRxiv.[Link]

  • Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. ResearchGate.[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sec-butyl carbamate
Reactant of Route 2
Reactant of Route 2
sec-butyl carbamate
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